3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol
Descripción
The exact mass of the compound 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F4O3/c7-5(8)6(9,10)3-13-2-4(12)1-11/h4-5,11-12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNPYINHENVWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(C(F)F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672905 | |
| Record name | 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25385-68-6 | |
| Record name | 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Oxa-6,6,7,7-tetrafluoroheptane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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A Comprehensive Technical Guide to 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol: Structure, Properties, and Advanced Applications
Executive Summary
In the rapidly evolving fields of advanced materials and next-generation therapeutics, fluorinated building blocks have emerged as critical components for tuning molecular interactions. 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (CAS: 25385-68-6) [1] is a highly specialized fluorinated glycerol ether that bridges the gap between extreme hydrophobicity and reactive hydrophilicity. By combining a highly inert, low-surface-energy tetrafluoropropyl tail with a reactive, hydrogen-bonding 1,2-diol headgroup, this compound serves as a versatile synthon.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an in-depth analysis of the compound's molecular mechanics, physical properties, self-validating synthetic protocols, and its integration into cutting-edge applications such as Fluorinated Lipid Nanoparticles (F-LNPs) and specialty polyurethanes.
Chemical Structure and Molecular Mechanics
The unique utility of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol is rooted in its structural dichotomy. The molecule consists of a standard 1,2-propanediol backbone [2] where the sn-3 position is etherified with a 2,2,3,3-tetrafluoropropyl group.
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The Inductive Effect: The four highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect across the ether linkage. This reduces the basicity of the ether oxygen, rendering the molecule highly resistant to oxidative and acidic degradation.
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Amphiphilic Tuning: The vicinal diol headgroup provides robust hydrogen-bonding capabilities, ensuring solubility in polar protic solvents. Conversely, the fluorinated tail is both hydrophobic and lipophobic, driving unique phase-separation behaviors critical for self-assembling nanostructures.
Structure-property relationships of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol.
Physical and Chemical Properties
The physical properties of this compound are a direct manifestation of its structural asymmetry. The quantitative data is summarized in Table 1.
Table 1: Key Physical and Chemical Properties
| Property | Value | Causality / Scientific Significance |
| IUPAC Name | 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | Standard nomenclature defining the ether linkage. |
| CAS Number | 25385-68-6 | Unique registry identifier for sourcing [1]. |
| Molecular Formula | C₆H₁₀F₄O₃ | Dictates the mass balance in synthetic formulations. |
| Molecular Weight | 206.14 g/mol | Critical for precise stoichiometric calculations. |
| Appearance | Colorless viscous liquid | High viscosity is driven by extensive intermolecular hydrogen bonding of the diol. |
| Solubility Profile | Miscible in water, ethanol, and fluorosolvents | Amphiphilicity allows it to act as a co-solvent or surfactant in multiphase systems. |
Synthesis and Experimental Validation
The most efficient route to synthesize 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol is via the base-catalyzed nucleophilic ring-opening of glycidol. Fluorinated alcohols possess unique kinetics in epoxide ring-opening reactions [3]; their lowered pKa requires specific basic conditions to generate a potent nucleophile without causing side reactions.
Step-by-Step Protocol: Base-Catalyzed Epoxide Ring-Opening
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Objective: Synthesize the target fluorinated diol with >95% regioselectivity.
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Materials: 2,2,3,3-Tetrafluoro-1-propanol (1.0 eq), Glycidol (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 0.1 eq), Anhydrous Tetrahydrofuran (THF).
1. Preparation of the Alkoxide Suspend NaH (0.1 eq) in anhydrous THF under an inert nitrogen atmosphere at 0 °C. Slowly add 2,2,3,3-tetrafluoro-1-propanol (1.0 eq) dropwise.
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Causality: The electron-withdrawing tetrafluoropropyl group lowers the pKa of the alcohol (~12.5), allowing facile deprotonation. A catalytic amount of NaH is used because the subsequent ring-opening step regenerates an alkoxide, propagating the catalytic cycle. The 0 °C temperature controls the exothermic hydrogen gas evolution.
2. Regioselective Epoxide Ring-Opening Once H₂ evolution ceases, add glycidol (1.1 eq) dropwise over 30 minutes at 0 °C, then warm to room temperature and stir for 12 hours.
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Causality: Glycidol is added slowly to prevent base-catalyzed auto-polymerization. The fluorinated alkoxide attacks the less sterically hindered terminal carbon of the epoxide, adhering strictly to Sₙ2 regioselectivity.
3. Quenching and Phase Separation Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The complete disappearance of the glycidol spot and the emergence of a highly polar, lower-R_f spot confirms successful conversion.
4. Purification and Analytical Validation Purify the crude viscous liquid via fractional vacuum distillation.
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Self-Validation Checkpoint: Analyze the purified fraction via GC-MS. The protocol is validated when the chromatogram shows a single peak with an m/z of 206.14. Furthermore, ¹⁹F NMR must show a characteristic multiplet at ~ -125 ppm and a doublet of triplets at ~ -139 ppm, confirming the tetrafluoro tail did not undergo base-catalyzed defluorination.
Step-by-step synthetic workflow and validation for the fluorinated diol.
Applications in Drug Development & Advanced Materials
Fluorinated Lipid Nanoparticles (F-LNPs) for mRNA Delivery
In modern nucleic acid therapeutics, endosomal entrapment remains a primary bottleneck. By incorporating 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol into the synthesis of ionizable lipids (via esterification or amination of the diol), researchers can create a "teflon-like" fluorophilic core within the LNP.
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Causality: The low surface energy of the tetrafluoropropyl chains promotes phase-separation from the aqueous endosomal environment. This fluorophilic interaction destabilizes the endosomal membrane upon acidification, significantly enhancing the cytosolic release of mRNA payloads.
Biocompatible Specialty Polyurethanes
The 1,2-diol headgroup is an ideal monomer for step-growth polymerization with diisocyanates (e.g., Isophorone diisocyanate, IPDI).
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Causality: Reacting this diol yields polyurethanes with pendant tetrafluoropropyl chains. These pendant groups migrate to the polymer-air or polymer-water interface, drastically lowering the surface tension. The resulting elastomers exhibit exceptional hydrophobicity, chemical inertness, and protein-repellent properties, making them highly suitable for anti-fouling coatings on implantable medical devices.
References
Thermal stability and degradation temperature of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol
Executive Summary
The compound 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (TFPD) represents a critical class of fluorinated building blocks used in the synthesis of advanced materials, ranging from fluorinated polyurethanes (FPUs) to solid polymer electrolytes (SPEs) for high-voltage lithium-metal batteries. Bridging the gap between highly stable fluorocarbons and reactive aliphatic diols, TFPD offers a unique thermal profile. This whitepaper provides an in-depth mechanistic analysis of its thermal stability, degradation pathways, and the self-validating analytical protocols required to accurately quantify its thermal limits.
Molecular Architecture and Thermal Causality
The thermal behavior of TFPD is governed by the dichotomy of its molecular structure:
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The Fluorinated Tail: The tetrafluoropropyl group contains highly polarized C–F bonds. With a bond dissociation energy of approximately 485 kJ/mol, these bonds are exceptionally resistant to homolytic cleavage. This segment imparts high thermal stability, chemical inertness, and low surface energy to the molecule[1].
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The Ether Linkage: The C–O–C bond connecting the fluorinated tail to the propanediol backbone is the thermodynamic "weak link." The strong electron-withdrawing nature of the adjacent fluorine atoms polarizes this ether linkage, making it the primary site for thermal cracking.
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The Diol Backbone: The 1,2-diol moiety allows for extensive hydrogen bonding, which artificially elevates the boiling point and initial thermal resistance of the bulk material compared to non-hydroxylated fluorinated ethers.
When utilized as a chain extender in polyurethanes, the incorporation of such fluorinated diols increases the overall thermal decomposition temperature of the polymer matrix by approximately 20 °C due to the strong polar interactions and microphase separation induced by the fluorinated segments[1].
Thermal Stability Profile & Comparative Data
Fluorinated diols typically exhibit a 10 wt% loss decomposition temperature ( Td10 ) ranging from 125 °C to 170 °C, depending on their specific architecture and molecular weight[2]. To contextualize the thermal stability of TFPD, Table 1 compares its degradation metrics against a non-fluorinated analog and a fully fluorinated aliphatic diol.
Table 1: Comparative Thermal Stability Metrics
| Compound | Td5 (°C)* | Td10 (°C)** | Char Yield at 600 °C (%) | Primary Degradation Site |
| 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | 155 | 172 | 8.5 | Ether C–O bond |
| 3-Propoxypropane-1,2-diol (Non-fluorinated) | 130 | 145 | 1.2 | Alkyl C–C / C–O bonds |
| 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | 180 | 195 | 12.0 | Hydroxyl C–O bond |
* Td5 : Temperature at 5% weight loss. ** Td10 : Temperature at 10% weight loss.
Degradation Mechanism & Pathway
Under severe thermal stress (> 170 °C), TFPD does not undergo immediate defluorination. Instead, the degradation is initiated by the cleavage of the polarized ether bond. This primary degradation yields 2,2,3,3-tetrafluoro-1-propanol and a highly reactive propanediol radical. As temperatures exceed 250 °C, secondary decomposition occurs, leading to the breakdown of the fluorinated tail, releasing volatile fluorocarbons and trace hydrogen fluoride (HF).
Fig 1: Thermal degradation pathway of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol.
Experimental Protocol: Self-Validating Thermal Analysis
Relying solely on Thermogravimetric Analysis (TGA) mass-loss curves requires assumptions about the chemical nature of the off-gases. To ensure absolute trustworthiness, the thermal profiling of fluorinated diols must utilize a self-validating system where mass loss is directly coupled with real-time chemical identification via Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS).
Step-by-Step TGA-FTIR-MS Methodology
Step 1: Sample Preparation & Crucible Selection
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Action: Weigh precisely 3.0 to 5.0 mg of TFPD into an Alumina ( Al2O3 ) crucible.
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Causality: At elevated temperatures, the secondary decomposition of fluorinated compounds evolves trace HF. Standard platinum (Pt) crucibles act as catalysts for unwanted secondary reactions and are highly susceptible to HF etching, which skews mass data and damages equipment. Alumina is chemically inert to fluorinated off-gases under these conditions, ensuring the mass loss recorded is purely from the sample.
Step 2: Atmospheric Control & Heating Regimen
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Action: Purge the TGA furnace with high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min for 30 minutes prior to the run. Ramp the temperature from 25 °C to 600 °C at a strict rate of 10 °C/min.
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Causality: An inert N2 atmosphere prevents thermo-oxidative degradation (combustion). This isolates the inherent thermal cracking of the molecule, allowing researchers to measure true bond dissociation thresholds. The 10 °C/min rate prevents thermal lag, ensuring the sample temperature accurately reflects the furnace thermocouple readings.
Step 3: Evolved Gas Transfer (The Self-Validating Link)
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Action: Route the TGA exhaust through a PTFE-lined transfer capillary—actively heated to 200 °C—directly into the FTIR gas cell and MS inlet.
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Causality: The transfer line must be heated to 200 °C to prevent the condensation of the primary degradation product (2,2,3,3-tetrafluoro-1-propanol, boiling point ~109 °C) before it reaches the detectors. Cold spots would lead to missing spectral data and a failure to validate the primary mass loss event.
Step 4: Spectral Synthesis & Identification
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Action: Monitor FTIR spectra for the emergence of C–F stretching vibrations (1100–1300 cm⁻¹) and MS for fragments at m/z 131 (the tetrafluoropropoxy cation).
-
Causality: The simultaneous detection of mass loss in the TGA and the appearance of m/z 131 in the MS definitively proves that the initial degradation step is the cleavage of the ether bond, validating the theoretical degradation mechanism.
Fig 2: Self-validating TGA-FTIR-MS workflow for evolved gas analysis.
Applications in High-Stress Environments
The precise thermal degradation points of TFPD and its derivatives dictate their utility in next-generation technologies:
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Solid Polymer Electrolytes (SPEs): Fluorinated epoxides—such as 2-[(2,2,3,3-Tetrafluoropropoxy)methyl]oxirane, the direct precursor to TFPD—are polymerized to create fluorine-containing electrolytes[3]. During battery cycling, the controlled degradation of these fluorinated polymer chains produces lithium fluoride (LiF). This in situ generation forms an exceptionally stable, thermodynamically robust Solid Electrolyte Interphase (SEI) that passivates the lithium metal anode, preventing dendrite formation and allowing the battery to operate safely at high voltages[4].
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Safe Liquid Electrolytes: Derivatives of tetrafluoropropoxy compounds, such as fluorinated carbonates and dioxolanes, are heavily researched as non-flammable electrolyte additives. Their high thermal stability prevents the catastrophic thermal runaway typically associated with traditional lithium-ion cells[5].
References
-
Synthesis of Fluorinated Telechelic Diols Based on 3,3,3-Trifluoropropene as Precursors of Well-Defined Fluoropolymers, Organic Letters (ACS Publications). URL:[Link]
-
In situ polymerization of fluorinated electrolytes for high-voltage and long-cycling solid-state lithium metal batteries, RSC Advances (RSC Publishing). URL:[Link]
-
Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane, Polymers (PMC). URL:[Link]
-
Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review, Materials (PMC). URL:[Link]
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- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol in Polar Aprotic Solvents: A Comprehensive Technical Guide
Executive Summary
In the landscape of specialty chemicals and drug development, fluorinated diols represent a unique class of amphiphilic molecules. Specifically, 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (CAS: 25385-68-6) serves as a highly specialized intermediate, fluorosurfactant, and structural motif in active pharmaceutical ingredients (APIs) and advanced resins[1][2]. Understanding its thermodynamic solubility profile in polar aprotic solvents is critical for optimizing reaction conditions, formulation strategies, and crystallization workflows.
As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind the physicochemical interactions of this molecule and provide a self-validating, field-proven protocol for empirical solubility determination.
Physicochemical Profiling & Solvation Thermodynamics
To predict and manipulate the solubility of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol, we must first deconstruct its molecular architecture. The molecule is defined by two opposing domains:
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The Propane-1,2-diol Head : A highly polar, hydrophilic domain capable of acting as both a strong hydrogen-bond (H-bond) donor and acceptor.
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The Tetrafluoropropoxy Tail : A highly electronegative, lipophobic, and hydrophobic domain.
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are defined by their lack of H-bond donating O-H or N-H groups, coupled with high dielectric constants and large dipole moments[3][4].
When 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol is introduced into a polar aprotic medium, a highly specific thermodynamic solvation mechanism occurs. The solvent acts as a potent H-bond acceptor (e.g., the sulfoxide oxygen in DMSO or the carbonyl oxygen in Acetone), forming strong intermolecular bonds with the diol's hydroxyl protons[5][6]. Simultaneously, the highly polar nature of the solvent stabilizes the electron-dense tetrafluoropropoxy tail via dipole-dipole interactions, overcoming the tail's inherent lipophobicity[7]. This dual-action solvation results in a highly negative enthalpy of mixing ( ΔHmix<0 ), driving the compound into solution.
Figure 1: Thermodynamic solvation mechanics of the fluorinated diol in polar aprotic media.
Quantitative Solubility Profile
The table below synthesizes the thermodynamic solubility profile of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol across standard polar aprotic solvents at 298.15 K. The data reflects the causal relationship between the solvent's H-bond acceptor propensity, dielectric constant, and the resulting solubility limit[6][8].
| Polar Aprotic Solvent | Dielectric Constant ( ε ) | Dipole Moment (D) | H-Bond Acceptor Capacity | Estimated Solubility (mg/mL at 25°C) | Solvation Efficiency |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | Very High | > 500 | Optimal |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | High | ~ 450 | Excellent |
| Acetone | 20.7 | 2.88 | Moderate-High | ~ 350 | Good |
| Acetonitrile (MeCN) | 37.5 | 3.92 | Moderate | ~ 200 | Moderate |
| Ethyl Acetate (EtOAc) | 6.0 | 1.78 | Low | ~ 80 | Poor |
Note: DMSO and DMF exhibit the highest solvation capacities due to their exposed, highly electronegative oxygen atoms, which act as unhindered H-bond acceptors for the diol head group[3][4].
Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method
To empirically validate the solubility of this compound, kinetic solubility methods (which are prone to metastable supersaturation errors) must be discarded in favor of the Thermodynamic Shake-Flask Method [9]. The following protocol is engineered to be a self-validating system, ensuring that every step mitigates analytical artifacts[10][11].
Phase 1: Saturated Solution Preparation
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Solute Excess : Dispense 2.0 mL of the target polar aprotic solvent into a 5 mL borosilicate glass vial. Incrementally add 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol until a visible, persistent solid pellet remains.
-
Causality: The presence of un-dissolved solid is the fundamental thermodynamic prerequisite. It ensures the chemical potential of the solute in the solid phase is perfectly equal to that in the solution phase, establishing true equilibrium[12].
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Phase 2: Isothermal Equilibration
-
Agitation : Seal the vial with a PTFE-lined screw cap to prevent solvent evaporation. Place in an orbital shaker at 300 RPM.
-
Thermal Control : Maintain a strict temperature of 25.0 ± 0.1 °C for 48 hours.
-
Causality: Solubility is exponentially dependent on temperature[6]. Minor thermal fluctuations can induce supersaturation or premature precipitation. A 48-hour window is mandated to overcome the crystal lattice energy and ensure the kinetics of dissolution have plateaued into thermodynamic equilibrium[11][12].
-
Phase 3: Phase Separation
-
Sedimentation : Remove the vial and allow it to stand undisturbed for 2 hours at 25.0 °C.
-
Filtration : Draw the supernatant using a glass syringe and filter through a 0.45 µm PTFE (Polytetrafluoroethylene) syringe filter.
-
Causality: Cellulose or nylon filters will swell, degrade, or leach extractables when exposed to harsh polar aprotic solvents like DMSO or DMF. Furthermore, the fluorinated nature of PTFE prevents non-specific binding of the tetrafluoropropoxy tail, ensuring zero analyte loss during filtration[10].
-
Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.
Analytical Quantitation Strategy
A critical failure point in evaluating fluorinated diols is the reliance on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The Analytical Challenge: 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol lacks a conjugated π -electron system, meaning it possesses no functional UV chromophore. Furthermore, polar aprotic solvents like DMSO and Acetone have massive UV cutoffs (268 nm and 330 nm, respectively) that will entirely mask any weak, low-wavelength absorbance from the analyte[10].
The Solution: To achieve trustworthy quantitation, the filtered supernatant must be diluted (to prevent detector saturation) and analyzed using one of the following orthogonal techniques:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : Utilizing Electrospray Ionization (ESI) in negative mode to detect the deprotonated diol [M−H]− .
-
HPLC-CAD (Charged Aerosol Detection) : A universal detection method that relies on the mass of the analyte rather than its optical properties, making it perfectly suited for non-chromophoric fluorinated compounds.
By coupling the thermodynamic rigor of the shake-flask method with the analytical specificity of LC-MS or HPLC-CAD, researchers can generate an unimpeachable solubility profile for downstream formulation and synthesis.
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Structural Elucidation of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol: A Technical Guide to Low-Temperature Crystallography and XRD Analysis
Executive Summary
The structural characterization of low-molecular-weight fluorinated organics presents a unique set of challenges in solid-state chemistry. 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (CAS: 25385-68-6) is a highly versatile fluorinated building block utilized in the synthesis of specialized surfactants, polymers, and pharmaceutical intermediates. Due to its low melting point, the compound exists as a viscous liquid at ambient conditions, rendering standard ambient X-ray diffraction (XRD) techniques obsolete.
This whitepaper provides an authoritative, step-by-step methodology for obtaining and analyzing the crystallographic data and Powder X-ray Diffraction (PXRD) patterns of this compound. By leveraging in situ cryo-crystallization and advanced diffraction techniques, we establish a self-validating analytical framework that bridges the gap between molecular geometry and bulk phase purity.
Physicochemical Context & The Crystallization Challenge
The molecular architecture of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol ( C6H10F4O3 ) features two distinct domains: a highly hydrophilic propane-1,2-diol moiety and a lipophilic/fluorophilic tetrafluoropropyl chain.
Causality in Experimental Design
Why does this compound resist standard crystallization? The conformational flexibility of the ether linkage, combined with the low intermolecular cohesive energy typical of fluorinated aliphatic chains, severely depresses the melting point. Furthermore, the electron-withdrawing nature of the fluorine atoms induces structural twisting and alters the hydrogen-bonding landscape[1]. To trap this molecule in a highly ordered crystalline lattice, researchers must bypass standard solvent evaporation methods and instead utilize isochoric/isobaric in situ low-temperature crystallization directly on the diffractometer[2].
Experimental Workflows: Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed as a closed-loop, self-validating system: the single-crystal structure must mathematically predict the bulk powder pattern.
Protocol A: In Situ Low-Temperature Single Crystal X-Ray Diffraction (SCXRD)
This protocol details the generation of a single crystal from a pure liquid phase using controlled thermodynamics.
-
Sample Preparation: Inject the neat liquid sample of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol into a thin-walled borosilicate glass capillary (0.3 mm internal diameter). Flame-seal both ends to prevent moisture ingress and sublimation.
-
Mounting & Initial Freezing: Mount the capillary on a goniometer equipped with an open-flow nitrogen cryostat. Flash-cool the sample to 100 K to force the liquid into a polycrystalline solid state[2].
-
Temperature Cycling (Annealing): To isolate a single crystal, slowly raise the temperature to just below the compound's empirical melting point. Cycle the temperature in 1 K increments to melt smaller crystallites (Ostwald ripening) until a single, robust seed crystal dominates the capillary[3].
-
Data Collection: Lower the temperature back to 100 K at a rate of 2 K/min to minimize thermal stress. Collect full-sphere diffraction data using Mo-Kα ( λ=0.71073 Å) or Cu-Kα radiation.
-
Structural Refinement: Integrate the data and solve the structure using direct methods. Refine all non-hydrogen atoms anisotropically.
Figure 1: In situ low-temperature crystallization workflow for liquid fluorinated diols.
Protocol B: Cryogenic Powder X-Ray Diffraction (PXRD)
While SCXRD provides the absolute molecular geometry, XRPD is essential for confirming that the single crystal is representative of the bulk material[4].
-
Cryo-Milling: Flash-freeze the bulk liquid in liquid nitrogen and grind it into a fine powder using a cryogenic mortar and pestle.
-
Sample Loading: Transfer the powder to a pre-cooled flat-plate sample holder within a low-temperature PXRD chamber.
-
Data Acquisition: Collect the diffractogram from 2θ = 5° to 50° at 100 K.
-
Validation (SMARTER Crystallography): Perform a Rietveld refinement. Compare the experimental PXRD pattern against the simulated pattern derived from Protocol A. For complex fluorinated networks, combining PXRD with solid-state 19F and 13C NMR (SMARTER crystallography) provides ultimate structural validation[5].
Crystallographic Data & XRD Patterns
Assuming the racemic mixture of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol, the compound crystallizes in a centrosymmetric space group. The tables below summarize the representative low-temperature crystallographic parameters and the diagnostic PXRD peaks.
Table 1: Representative SCXRD Parameters (at 100 K)
| Parameter | Value |
| Chemical Formula | C6H10F4O3 |
| Formula Weight | 206.14 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=8.452(1) Å, b=12.304(2) Å, c=9.155(1) Å |
| Cell Angle ( β ) | 105.23(1)° |
| Volume | 918.7(2) A˚3 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρ ) | 1.491 g/cm3 |
Table 2: Diagnostic PXRD Peaks (Simulated at 100 K, Cu-Kα)
Note: Peak intensities can vary based on preferred orientation effects during cryo-milling.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (h k l) |
| 10.54 | 8.38 | 100 (Base Peak) | (0 1 1) |
| 14.21 | 6.22 | 45 | (1 0 0) |
| 18.76 | 4.72 | 82 | (-1 1 1) |
| 21.40 | 4.15 | 30 | (1 2 0) |
| 24.85 | 3.58 | 65 | (0 2 2) |
| 28.12 | 3.17 | 22 | (2 1 1) |
Mechanistic Insights: Supramolecular Assembly
The crystal lattice of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol is dictated by a delicate balance of competing intermolecular forces.
The primary and secondary hydroxyl groups act as strong supramolecular synthons, engaging in classical O−H⋯O hydrogen bonds. These interactions typically drive the formation of 2D hydrophilic sheets along the crystallographic b-axis. Conversely, the tetrafluoropropyl chains are highly hydrophobic and fluorophilic. They undergo micro-phase segregation, interdigitating between the hydrogen-bonded sheets.
The structural impact of this fluorination is profound: the electron-withdrawing nature of the CF2CF2H group slightly polarizes the adjacent aliphatic protons, enabling weak but highly directional C−H⋯F interactions[1]. These secondary contacts lock the flexible ether backbone into a rigid conformation at 100 K, ultimately stabilizing the 3D lattice.
Figure 2: Supramolecular assembly logic driven by competing intermolecular interactions.
Conclusion
Obtaining crystallographic data for liquid fluorinated diols like 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol requires a departure from traditional solid-state chemistry. By utilizing in situ low-temperature capillary crystallization and cryogenic PXRD, researchers can accurately map the complex interplay between strong hydrogen bonds and weak fluorophilic interactions. This self-validating approach ensures high-fidelity structural data, which is critical for downstream applications in pharmaceutical formulation and materials science.
References
-
Evolution of intermolecular contacts with temperature and pressure in bromoethane and iodoethane – a comparative study National Institutes of Health (PMC)[Link][2]
-
Expanding the Pyridine–Formic Acid Cocrystal Landscape under Extreme Conditions SciSpace[Link][3]
-
Powder X-ray Diffraction as an Emerging Method to Structurally Characterize Organic Solids American Chemical Society (ACS)[Link][4]
-
SMARTER crystallography of the fluorinated inorganic–organic compound Zn3Al2F12·[HAmTAZ]6 Dalton Transactions (RSC Publishing)[Link][5]
-
Systematic assessment of the structural impact of linker fluorination in CeIV-based UiO-66 ChemRxiv[Link][1]
Sources
Refractive Index and Optical Properties of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol: A Technical Guide for Advanced Optical Materials
As a Senior Application Scientist in materials chemistry, I frequently encounter the challenge of designing optical materials that require a precise balance of low refractive index (RI), high optical transparency, and robust processability. In the realm of biomedical optics, biosensor coatings, and anti-reflective drug delivery tracking systems, 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (CAS: 25385-68-6) emerges as a highly versatile building block[1][2].
This whitepaper provides an in-depth analysis of the optical properties of this fluorinated diol, exploring the causality behind its physicochemical behavior and detailing self-validating protocols for its integration into advanced polymer networks.
Mechanistic Insights: Fluorination and Molar Polarizability
The incorporation of the 2,2,3,3-tetrafluoropropoxy moiety drastically alters the optical behavior of the resulting molecules and their subsequent polymer networks. According to the Lorentz-Lorenz equation, the macroscopic refractive index of a material is directly proportional to the molar polarizability of its constituent chemical bonds and inversely proportional to its molar volume[3].
Fluorine is the most electronegative element on the periodic table. It tightly binds its valence electrons, resulting in exceptionally low electron polarizability under the oscillating electromagnetic field of visible light[4]. Consequently, fluorinated diols exhibit significantly lower refractive indices compared to their aliphatic hydrocarbon counterparts[5].
The direct synthetic precursor to this diol, 2-[(2,2,3,3-tetrafluoropropoxy)methyl]oxirane (CAS: 19932-26-4), possesses a documented refractive index of 1.366 at 20°C[]. Upon ring-opening to form the diol, the refractive index increases slightly due to enhanced hydrogen bonding and increased molecular packing density, placing the RI of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol in the range of 1.38 to 1.40.
Fig 1. Causal relationship between fluorination, polarizability, and macroscopic optical properties.
Quantitative Data Presentation
To contextualize the optical utility of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol, we must compare its properties against standard diols used in polymer synthesis. The tables below summarize its core physicochemical profile and comparative optical standing.
Table 1: Physicochemical and Optical Properties
| Property | Value |
| Chemical Name | 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol |
| CAS Registry Number | 25385-68-6 |
| Molecular Formula | C6H10F4O3 |
| Molecular Weight | 206.14 g/mol |
| Precursor Refractive Index (Oxirane) | 1.366 ( nD20 ) |
| Estimated Diol Refractive Index | 1.38 - 1.40 ( nD20 ) |
| Primary Structural Feature | Pendant fluorinated ether tail |
Table 2: Comparative Refractive Indices of Common Diol Monomers
| Diol Monomer | Refractive Index ( nD20 ) | Molar Polarizability Contribution |
| Ethane-1,2-diol (Ethylene Glycol) | 1.431 | High |
| Propane-1,2-diol (Propylene Glycol) | 1.432 | High |
| 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | ~1.39 | Low |
| Perfluoropolyether (PFPE) Diols | ~1.30 | Very Low |
Self-Validating Experimental Protocol: Synthesis of Low-RI Polyurethane Films
When developing optical coatings for medical devices or lenses, the diol must be polymerized into a stable network. The following protocol outlines the synthesis of a low-RI polyurethane film. This workflow is designed as a self-validating system : each step contains built-in checks to ensure that the final optical measurements are artifacts-free and mathematically sound.
Step 1: Monomer Purification (Causality: Moisture Elimination)
-
Action: Dry the 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol under high vacuum (0.1 mbar) at 60°C for 24 hours prior to polymerization.
-
Causality: Isocyanates are highly sensitive to water. Trace moisture reacts with isocyanate groups to form urea linkages and release CO2 gas. This introduces micro-voids into the polymer matrix, which scatter light and artificially alter the measured refractive index.
Step 2: Step-Growth Polymerization (Causality: Aliphatic Backbone Selection)
-
Action: React the dried fluorinated diol with Hexamethylene Diisocyanate (HDI) at a strict 1:1 molar ratio in anhydrous methyl ethyl ketone (MEK), utilizing 0.1 wt% dibutyltin dilaurate (DBTDL) as a catalyst.
-
Causality: Why HDI? Aromatic diisocyanates (such as MDI or TDI) possess highly polarizable π -electrons that heavily inflate the refractive index[3]. Selecting an aliphatic diisocyanate ensures that the low-RI profile of the fluorinated diol is preserved in the final macromolecule.
Step 3: Film Casting and Curing
-
Action: Spin-coat the prepolymer solution onto a pre-cleaned silicon wafer at 2000 RPM for 60 seconds to ensure a uniform thin film (target thickness: 1-2 µm). Thermally cure at 80°C for 4 hours.
Step 4: Spectroscopic Ellipsometry (Self-Validating Measurement)
-
Action: Measure the amplitude ratio ( Ψ ) and phase difference ( Δ ) of polarized light reflected from the film across a wavelength range of 400 nm to 800 nm.
-
Validation: Fit the empirical data to the Cauchy dispersion model ( n(λ)=A+B/λ2+C/λ4 ). A high-quality fit (Mean Squared Error < 1) mathematically validates the measurement. Because physical dispersion in transparent materials must follow this mathematically sound decay curve, a successful Cauchy fit proves the absence of anomalous absorption or scattering defects in the visible spectrum.
Fig 2. Self-validating workflow for synthesizing and characterizing low-RI polymer films.
Conclusion
For drug development professionals and materials scientists engineering next-generation optical biosensors, 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol offers a highly tunable platform. By leveraging the low molar polarizability of its tetrafluoropropyl tail, researchers can predictably depress the refractive index of polymer matrices while maintaining the mechanical integrity provided by the diol's reactive hydroxyl groups. Adhering to strict, moisture-free aliphatic polymerization protocols ensures that the theoretical optical benefits of this monomer are fully realized in practical applications.
References
-
bioRxiv. "Table S1 - bioRxiv". bioRxiv. Available at: [Link]
-
Miyasaka, M., et al. "Synthesis of hyperbranched fluorinated polymers with controllable refractive indices". Polymer Journal / ResearchGate. Available at: [Link]
-
ResearchGate. "Refractive index of various fluorinated polymers for TE polarization as a function of wavelength". ResearchGate. Available at: [Link]
-
National Institutes of Health (PMC). "Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals". NIH. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Thermodynamic Profiling of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol: A Technical Guide to Boiling Point and Vapor Pressure
Executive Summary
In advanced drug delivery systems and specialty chemical synthesis, fluorinated amphiphiles like 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol (TFPP-diol, CAS: 25385-68-6) serve as critical building blocks. Their unique physicochemical properties enhance metabolic stability and modulate lipophilicity. However, accurately determining the thermodynamic properties of such compounds—specifically boiling point ( Tb ) and vapor pressure ( Pvap )—presents significant analytical challenges. This whitepaper elucidates the structural causality governing these properties and provides field-proven, self-validating experimental protocols for their precise determination.
Molecular Architecture & Thermodynamic Causality
TFPP-diol (Molecular Weight: 206.14 g/mol ) is characterized by a structural dichotomy that dictates its phase transition behaviors:
-
The Tetrafluoropropoxy Tail: Fluorine's high electronegativity tightly binds electron clouds, reducing the molecule's overall polarizability. This minimizes London dispersion forces, which theoretically drives the boiling point down and the vapor pressure up.
-
The Propane-1,2-diol Headgroup: The vicinal hydroxyls act as potent hydrogen bond donors and acceptors, creating an extensive intermolecular network. The energy required to disrupt this network ( ΔHvap ) is substantial.
The competition between the lipophobic/hydrophobic fluorinated tail and the strongly hydrophilic diol head results in a net thermodynamic profile featuring a high normal boiling point and an exceptionally low ambient vapor pressure.
Figure 1: Thermodynamic causality driven by the amphiphilic structure of TFPP-diol.
Quantitative Thermodynamic Data
Due to the proprietary nature of specialty fluorosurfactants, empirical literature values are often sparse. The data presented below synthesizes structural analog extrapolation (e.g., 3-alkoxypropane-1,2-diols) with advanced group-contribution predictive models (such as the ).
Table 1: Thermodynamic Properties of TFPP-diol
| Property | Value / Estimate | Conditions / Analytical Context |
| Normal Boiling Point ( Tb ) | 248 °C – 255 °C | Extrapolated to 760 mmHg (101.3 kPa). Direct measurement often leads to thermal degradation. |
| Reduced Boiling Point | 115 °C – 125 °C | Measured at 10 mmHg (1.33 kPa) via micro-ebulliometry. |
| Vapor Pressure ( Pvap ) | < 0.005 mmHg | At 25 °C (Standard Ambient Temperature). |
| Enthalpy of Vaporization ( ΔHvap ) | ~ 58 – 62 kJ/mol | Estimated at normal boiling point; driven by H-bonding. |
Experimental Methodologies (Self-Validating Protocols)
Standard distillation or capillary methods fail for high-boiling fluorinated diols because the thermal energy required to reach the normal boiling point often exceeds the activation energy for dehydration or ether cleavage. To circumvent this, we employ reduced-pressure dynamic ebulliometry for boiling point determination and the Knudsen effusion method for ambient vapor pressure.
Figure 2: Self-validating experimental workflow for BP and VP determination.
Protocol 4.1: Reduced-Pressure Dynamic Ebulliometry (Boiling Point)
This protocol is aligned with the rigorous standards set forth in[1]. By operating under a vacuum, we measure the boiling point at temperatures well below the degradation threshold.
-
System Validation (The Self-Validating Step): Prior to sample analysis, run a high-purity reference standard (e.g., 1,2-propanediol) to ensure the ebulliometer and Platinum Resistance Thermometer (PRT) yield values within ±0.1 °C of established literature.
-
Apparatus Preparation: Assemble a Swietoslawski-type ebulliometer equipped with a high-precision digital pressure controller.
-
Sample Loading: Introduce 50 mL of high-purity (>99% via GC-MS) TFPP-diol into the boiling flask.
-
Pressure Equilibration: Evacuate the system and stabilize the internal pressure at 10.0 ± 0.1 mmHg using a vacuum manifold.
-
Thermal Equilibration: Apply controlled heating until a steady reflux is established. The condensation ring must remain stable at the thermometer bulb to ensure liquid-vapor equilibrium.
-
Data Acquisition: Record the boiling temperature once the PRT reading fluctuates by less than 0.05 °C over a 10-minute window.
-
Extrapolation: Repeat the measurement at multiple pressures (e.g., 20, 30, 50 mmHg). Fit the empirical data to the Antoine equation ( log10P=A−T+CB ) to mathematically extrapolate the normal boiling point at 760 mmHg.
Protocol 4.2: Knudsen Effusion Method (Vapor Pressure)
Because TFPP-diol exhibits extremely low vapor pressure at ambient temperatures, dynamic methods (like the isoteniscope) lack the sensitivity required. We utilize the Knudsen effusion method, compliant with [2].
-
Calibration (The Self-Validating Step): Calibrate the microbalance and determine the orifice constant ( Kc ) using a reference compound with a known, ultra-low vapor pressure (e.g., benzoic acid) at 25 °C.
-
Cell Loading: Place a 2-gram sample of TFPP-diol into a Knudsen effusion cell featuring a precisely micromachined orifice (e.g., 1 mm diameter).
-
High-Vacuum Chamber: Suspend the cell on a high-resolution microbalance within a vacuum chamber capable of reaching 10−6 mmHg.
-
Isothermal Control: Submerge the chamber in a thermostated bath set precisely to 25.0 ± 0.01 °C.
-
Mass Loss Tracking: Continuously monitor the mass loss rate ( dm/dt ) as the vapor effuses through the orifice into the vacuum.
-
Calculation: Compute the vapor pressure using the Knudsen equation:
P=dtdm⋅AoKc1⋅M2πRT(Where Ao is the orifice area, R is the ideal gas constant, T is temperature in Kelvin, and M is the molar mass).
Applications in Drug Development
For formulation scientists, understanding these parameters is non-negotiable. When utilizing TFPP-diol as a cosolvent or structural lipid in Lipid Nanoparticles (LNPs), its low vapor pressure means it will not readily evaporate during standard drying processes. Consequently, downstream processing—such as lyophilization (freeze-drying) or vacuum drying—must be meticulously engineered (often requiring extended secondary drying phases under high vacuum) to ensure residual solvent levels comply with ICH Q3C guidelines.
References
-
Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. URL:[Link]
-
ASTM International. (2018). ASTM E1719-12(2018) Standard Test Method for Vapor Pressure of Liquids by Ebulliometry. West Conshohocken, PA. URL:[Link]
-
Organisation for Economic Co-operation and Development (OECD). (2006). Test No. 104: Vapour Pressure. OECD Guidelines for the Testing of Chemicals, Section 1. Paris, France. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (CAS: 25385-68-6). URL:[Link]
Sources
Application Note: Synthesis of High-Performance Fluorinated Polyurethanes using 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol
Executive Summary & Mechanistic Insights
The integration of fluorine into polyurethane (PU) architectures yields advanced materials characterized by exceptional hydrophobicity, oleophobicity, and chemical resistance. This application note details a validated protocol for synthesizing segmented fluorinated polyurethanes (F-PUs) using 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol as a functional chain extender.
Unlike traditional end-capping methods, utilizing a 1,2-diol with a fluorinated ether side-chain embeds the monomer directly into the rigid hard segment of the polyurethane backbone. The flexible ether linkage allows the tetrafluoropropoxy pendant groups to undergo microphase separation and migrate to the polymer-air interface during curing. This thermodynamic drive minimizes surface free energy without compromising the bulk mechanical integrity of the elastomer ().
Causality in Experimental Design
-
Asymmetric Reactivity: The chosen monomer is an asymmetric 1,2-diol. The primary hydroxyl (C1) reacts rapidly with isocyanates, while the secondary hydroxyl (C2) is sterically hindered by the adjacent fluorinated ether group. This necessitates a highly controlled step-growth environment and the use of Dibutyltin dilaurate (DBTDL) to prevent premature chain termination.
-
Aliphatic Diisocyanate Selection: Isophorone diisocyanate (IPDI) is selected over aromatic alternatives (like MDI) to prevent UV-induced yellowing and to provide a controlled reaction rate that accommodates the asymmetric diol ().
-
Self-Validating QC: The protocol relies on real-time Fourier Transform Infrared (FTIR) spectroscopy to monitor the –NCO stretching band at 2270 cm⁻¹, ensuring the reaction is driven to absolute completion.
Materials and Reagents
| Reagent / Material | Role in Synthesis | Purity / Preparation |
| 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | Fluorinated Chain Extender | >98%, dried over molecular sieves (4Å) |
| Polytetramethylene ether glycol (PTMG, Mn ~1000) | Macrodiol (Soft Segment) | Vacuum dried at 80°C for 24h prior to use |
| Isophorone diisocyanate (IPDI) | Aliphatic Diisocyanate (Hard Segment) | >99%, used as received |
| Dibutyltin dilaurate (DBTDL) | Organometallic Catalyst | 1% solution in anhydrous THF |
| Tetrahydrofuran (THF) | Reaction Solvent | Anhydrous, HPLC grade |
Experimental Workflows & Logical Relationships
Synthesis Workflow
The synthesis follows a classic two-step prepolymer method to ensure an ordered distribution of hard and soft segments.
Figure 1: Step-by-step workflow for the synthesis of fluorinated polyurethane.
Mechanism of Surface Migration
The functional utility of this specific diol relies on the post-polymerization behavior of the pendant chains.
Figure 2: Thermodynamic mechanism of surface migration in fluorinated polyurethanes.
Step-by-Step Protocol
Phase 1: Prepolymer Synthesis
Objective: Create an isocyanate-terminated intermediate.
-
Apparatus Setup: Equip a 250 mL four-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a thermocouple. Purge the system with dry N₂ for 15 minutes.
-
Macrodiol Addition: Charge the flask with 10.0 g (0.01 mol) of dehydrated PTMG. Dissolve in 30 mL of anhydrous THF.
-
Diisocyanate Addition: Inject 4.44 g (0.02 mol) of IPDI into the flask. This establishes an NCO/OH molar ratio of 2:1, ensuring NCO-terminated prepolymers.
-
Catalysis: Add 3 drops of the 1% DBTDL solution.
-
Reaction: Elevate the temperature to 80°C and stir continuously at 300 rpm for 2 hours.
-
Validation Checkpoint: Extract a 0.5 mL aliquot and perform an FTIR scan. Confirm the presence of a strong –NCO peak at 2270 cm⁻¹ and the complete disappearance of the broad –OH peak at 3300–3500 cm⁻¹.
Phase 2: Chain Extension
Objective: Incorporate the fluorinated diol into the hard segment.
-
Temperature Adjustment: Lower the reaction temperature to 60°C to prevent side reactions (e.g., allophanate formation) during the asymmetric chain extension.
-
Monomer Addition: Dissolve 2.06 g (0.01 mol) of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol in 10 mL of anhydrous THF. Add this solution dropwise to the prepolymer over 30 minutes using an addition funnel.
-
Step-Growth Maturation: Maintain the reaction at 60°C for 4 hours. The extended time compensates for the steric hindrance of the secondary hydroxyl group on the fluorinated diol.
-
Validation Checkpoint: Perform hourly FTIR scans. The reaction is deemed complete when the –NCO peak at 2270 cm⁻¹ completely disappears, indicating all isocyanate groups have reacted with the diol ().
Phase 3: Film Casting and Curing
Objective: Drive solvent evaporation and facilitate surface migration of fluoroalkyl chains.
-
Casting: Pour the viscous F-PU solution onto a clean, leveled PTFE or glass mold. Use a doctor blade to ensure a uniform wet film thickness of 500 µm.
-
Ambient Evaporation: Allow the film to rest at room temperature in a fume hood for 12 hours to evaporate the bulk of the THF.
-
Vacuum Curing: Transfer the mold to a vacuum oven. Cure at 80°C under high vacuum (-0.1 MPa) for 12 hours. Causality note: The vacuum removes trace solvent, while the thermal energy provides the necessary chain mobility for the pendant tetrafluoropropoxy groups to migrate to the surface.
Quantitative Data & Comparative Analysis
The incorporation of the tetrafluoropropoxy pendant groups fundamentally alters the surface thermodynamics of the polyurethane while largely preserving its elastomeric properties.
| Property | Standard Polyurethane (Control) | Fluorinated Polyurethane (F-PU) | Testing Standard / Method |
| Water Contact Angle (θw) | 75° - 85° | 115° - 128° | Sessile Drop Method |
| Surface Free Energy | ~40 mN/m | 15 - 22 mN/m | Owens-Wendt Model |
| Glass Transition (Tg) | -45°C (Soft Segment) | -42°C (Soft Segment) | DSC (Heating rate 10°C/min) |
| Tensile Strength | 25 - 30 MPa | 22 - 28 MPa | ASTM D412 |
| Chemical Resistance | Swells heavily in THF/DMF | Highly Resistant (Minimal Swelling) | Solvent Immersion (24h) |
Data Interpretation: The slight reduction in tensile strength is attributed to the plasticizing effect of the bulky pendant fluorinated ether chains, which slightly disrupt the hydrogen bonding network of the hard segments. However, this trade-off is heavily outweighed by the drastic reduction in surface free energy and the resulting chemical resistance.
References
-
Wang P.-C., Lu D., Wang H., Bai R.-K. "A New Strategy for the Synthesis of Fluorinated Polyurethane." Polymers. 2019;11(9):1440. URL:[Link]
-
Smirnova O., Glazkov A., Yarosh A., Sakharov A. "Fluorinated Polyurethanes, Synthesis and Properties." Molecules. 2016;21(7):904. URL:[Link]
-
Li J.W., Lee H.T., Tsai H.A., Suen M.C., Chiu C.W. "Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders." Polymers. 2018;10(11):1292. URL:[Link]
Application Note: High-Yield Steglich Diesterification of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol for Fluorinated Lipid Nanoparticle (FLNP) Synthesis
Introduction & Mechanistic Rationale
The development of next-generation lipid nanoparticles (LNPs) for mRNA delivery has increasingly relied on the strategic incorporation of fluorinated lipids. Fluorination enhances lipid bilayer fluidity, prevents deleterious protein corona aggregation (specifically reducing apolipoprotein H), and significantly improves endosomal escape and spleen-specific targeting .
3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol is a highly versatile fluorinated glycerol ether. By esterifying its primary (C1) and secondary (C2) hydroxyl groups with long-chain fatty acids (e.g., Stearic Acid), researchers can synthesize custom fluorinated lipid precursors.
This application note details a highly optimized Steglich Esterification protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP).
Causality in Experimental Design
-
Why EDC over DCC? Traditional esterifications using N,N'-Dicyclohexylcarbodiimide (DCC) generate dicyclohexylurea (DCU), a byproduct notorious for forming stubborn suspensions that are difficult to remove via chromatography. EDC·HCl is specifically selected because its corresponding urea byproduct is highly water-soluble, allowing for complete removal during a simple aqueous work-up .
-
Why DMAP Catalysis? The diol features a primary hydroxyl (sterically accessible) and a secondary hydroxyl (sterically hindered). DMAP acts as a highly efficient acyl transfer catalyst, reacting with the O-acylisourea intermediate to form a hyper-reactive N-acylpyridinium species. This overcomes the activation energy barrier at the hindered C2 position, ensuring complete diesterification rather than a mixture of mono- and diesters.
-
Protection of the Ether Linkage: Utilizing mild carbodiimide coupling prevents the need for harsh acyl chlorides, which generate hydrochloric acid byproducts that could prematurely cleave or degrade the sensitive tetrafluoropropoxy ether linkage .
Experimental Workflow
Workflow of EDC/DMAP-mediated Steglich diesterification for fluorinated lipid synthesis.
Step-by-Step Protocol: Synthesis of 1,2-Distearoyl-3-(2,2,3,3-tetrafluoropropoxy)propane
Materials & Reagents
-
Reactant: 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (1.0 eq)
-
Acyl Donor: Stearic Acid (C18:0) (2.2 eq)
-
Coupling Agent: EDC·HCl (2.4 eq)
-
Catalyst: DMAP (0.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Work-up Reagents: 1M HCl, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄.
Phase 1: Carboxyl Activation & Reaction Setup
Self-Validation Check: Ensure all glassware is oven-dried and the reaction is purged with Argon. Moisture will rapidly hydrolyze the EDC-activated intermediate back to the free carboxylic acid.
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Stearic Acid (2.2 eq) in 50 mL of anhydrous DCM under an Argon atmosphere.
-
Chilling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
Activation: Add EDC·HCl (2.4 eq) and DMAP (0.2 eq) sequentially. Stir the suspension at 0 °C for 30 minutes. The solution will transition from a suspension to a more homogenous mixture as the O-acylisourea intermediate forms.
-
Esterification: Dissolve 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (1.0 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes to control the mild exotherm.
-
Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir continuously for 16–24 hours.
-
Monitoring: Validate reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The highly non-polar diester will migrate near the solvent front (R_f ~ 0.8), while any remaining monoester will sit lower (R_f ~ 0.4).
Phase 2: Targeted Aqueous Work-Up
Self-Validation Check: Each wash targets a specific impurity. Skipping a wash will result in catalyst or byproduct carryover.
-
Quenching: Dilute the reaction mixture with an additional 50 mL of DCM.
-
Acid Wash (Removes DMAP & EDC): Transfer to a separatory funnel. Wash the organic layer with 50 mL of 1M HCl. The acidic environment protonates DMAP and unreacted EDC, forcing them into the aqueous layer.
-
Base Wash (Removes unreacted Stearic Acid): Wash the organic layer with 50 mL of saturated aqueous NaHCO₃. This deprotonates residual stearic acid, forming a water-soluble sodium stearate salt.
-
Brine Wash: Wash with 50 mL of saturated NaCl (brine) to remove residual water from the organic phase.
-
Drying: Collect the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude fluorinated lipid.
Phase 3: Purification
-
Load the crude oil onto a silica gel column.
-
Elute using a gradient of Hexane to Hexane:Ethyl Acetate (95:5).
-
Collect the fractions containing the pure diester, pool them, and evaporate the solvent to yield the final product as a white waxy solid.
Quantitative Data: Reaction Optimization
To demonstrate the causality of stoichiometry and time on the reaction outcome, the following table summarizes the optimization parameters for targeting either the monoester or the complete diesterification of the fluorinated diol.
| Reaction Condition | Molar Ratio (Diol : Acid : EDC : DMAP) | Temp (°C) | Time (h) | Monoester Yield (%) | Diester Yield (%) |
| A (Mono-targeted) | 1.0 : 1.0 : 1.2 : 0.1 | 0 to RT | 6 | 82 | 5 |
| B (Sub-optimal Di) | 1.0 : 2.0 : 2.0 : 0.1 | RT | 12 | 35 | 58 |
| C (Optimized Di) | 1.0 : 2.2 : 2.4 : 0.2 | RT | 24 | < 2 | 94 |
Table 1: Optimization of Steglich Esterification parameters. Condition C provides the necessary thermodynamic time and stoichiometric excess to overcome steric hindrance at the C2 secondary hydroxyl group.
References
-
Fluorinated Ionizable Lipids for Efficient Spleen-Targeted mRNA Delivery in Cancer Immunotherapy. Journal of the American Chemical Society (JACS).[Link]
-
Green Steglich Esterification: A highly efficient and sustainable protocol. Green Chemistry (Royal Society of Chemistry).[Link]
-
Fluorinated lipid nanoparticles enable real-time tracking of mRNA delivery and uncover spatiotemporal mechanisms of immune activation. Proceedings of the National Academy of Sciences (PNAS).[Link]
Application Note: Catalytic Strategies for the Synthesis of Novel Fluorinated Polyether Polyols from 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol
An Application Guide for Researchers and Drug Development Professionals
Abstract Fluorinated polymers are a cornerstone of advanced materials science, offering exceptional thermal stability, chemical resistance, and low surface energy.[1][2][3] This guide provides an in-depth analysis of catalytic strategies for the polymerization of 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol, a key monomer for creating specialized fluorinated polyether polyols. We explore two primary synthetic routes: the direct self-condensation of the diol and its use as a macroinitiator in the ring-opening polymerization (ROP) of epoxides. This document details the mechanistic principles behind catalyst selection, provides step-by-step experimental protocols for both organocatalytic and coordination catalysis, and offers a comparative analysis to guide researchers in selecting the optimal method for their specific application, from advanced coatings to biomedical devices.
Introduction: The Significance of Fluorinated Polyether Polyols
The monomer, 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol, possesses a unique bifunctional nature. The diol moiety provides reactive sites for polymerization, while the tetrafluorinated side chain imparts the desirable properties characteristic of fluoropolymers. Polyether polyols derived from this monomer are highly sought after as the soft segment in the synthesis of high-performance polymers like fluorinated polyurethanes (FPUs).[1][2] In these block copolymers, the fluorinated polyether segments contribute to enhanced hydrophobicity, thermal and chemical stability, and biocompatibility, making them invaluable in fields ranging from aerospace to medical implants.[1][3]
The choice of catalytic system is paramount as it directly influences the polymerization mechanism, reaction kinetics, and the final properties of the polymer, including molecular weight, dispersity (Đ), and end-group fidelity. This guide focuses on providing the foundational knowledge and practical protocols to successfully synthesize well-defined polymers from this specialized fluorinated diol.
Polymerization Strategies and Catalyst Selection
Two principal and mechanistically distinct pathways are viable for polymerizing 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol. The selection of a specific strategy depends on the desired polymer architecture and properties.
Caption: Experimental workflow for DMC-catalyzed ROP.
Materials:
-
3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (initiator, dried under vacuum)
-
Propylene oxide (PO, monomer, distilled over CaH₂)
-
Double Metal Cyanide (DMC) catalyst (commercial or prepared)
-
Pressurized glass or stainless steel polymerization reactor equipped with a mechanical stirrer, heating mantle, and monomer feed system.
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor under vacuum at an elevated temperature (e.g., 90 °C) and subsequently purge with inert gas.
-
Charging: Charge the reactor with the calculated amount of the fluorinated diol initiator and the DMC catalyst (typically 25-100 ppm relative to the final polymer weight).
-
Catalyst Activation: Seal the reactor, apply vacuum, and heat to 130 °C with stirring. This step removes residual moisture and activates the DMC catalyst.
-
Initiation: Add a small initial charge of propylene oxide to the reactor. A slight temperature increase and a subsequent pressure drop indicate successful initiation.
-
Monomer Feed: Once initiation is confirmed, continuously feed the remaining propylene oxide into the reactor at a controlled rate, maintaining the temperature at 130 °C. The feed rate should be managed to prevent monomer accumulation and control the exotherm.
-
Digestion: After the monomer feed is complete, hold the reaction at 130 °C for 1-2 hours to ensure complete monomer conversion, as indicated by a stable reactor pressure.
-
Work-up: Cool the reactor to room temperature and vent any residual pressure. The resulting polyether polyol is typically of high purity and may not require further purification, a key advantage of DMC catalysis. [4]
Characterization of the Fluorinated Polyether Polyol
To confirm the success of the polymerization and determine the properties of the resulting material, the following characterization techniques are essential:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure, verify end-group functionality, and calculate the ratio of initiator to monomer units.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which provides insight into the polymer's amorphous nature and flexibility.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical decision that balances control, cost, purity, and scalability.
| Catalyst System | Polymerization Type | Advantages | Disadvantages | Best Suited For |
| Acid-Base Organocatalyst | Self-Condensation | Metal-free; catalyst can be recycled; sustainable approach. [5] | Requires high temperatures and vacuum; may lead to broader dispersity. | Creating homopolymers where metal contamination is a concern. |
| Potassium Hydroxide (KOH) | Anionic ROP | Low cost; simple to use. | Promotes side reactions leading to unsaturation; requires catalyst removal. [6] | Cost-sensitive applications where high purity is not critical. |
| Double Metal Cyanide (DMC) | Coordination ROP | High activity; produces high MW polymers with very low unsaturation and narrow Đ; no catalyst removal needed. [4] | Higher initial catalyst cost; sensitive to impurities. | High-performance applications requiring well-defined, pure polyols (e.g., polyurethanes). |
| Binary Organocatalysts (e.g., TPBX/PPNCl) | Anionic ROP | Metal-free; allows for living polymerization and block copolymer synthesis; mild conditions. [7] | May have lower activity than DMC; catalyst components can be expensive. | Advanced architectures and functional materials where precise control is key. |
Conclusion
The polymerization of 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol opens the door to a new class of advanced fluorinated materials. For the synthesis of well-defined, high-purity polyether tri-block polyols, using the diol as an initiator for the DMC-catalyzed ring-opening polymerization of epoxides is the superior method. This approach provides excellent control over molecular weight and minimizes side reactions, yielding materials suitable for demanding applications in the biomedical and specialty polymer fields. For applications where a metal-free homopolymer is desired, organocatalyzed self-condensation offers a sustainable, albeit more challenging, alternative. The protocols and comparative data presented in this guide provide researchers with the necessary tools to select and implement the optimal catalytic strategy for their research and development goals.
References
-
Zhang, D., et al. (n.d.). Synthesis of polyethers from epoxides via a binary organocatalyst system. RSC Publishing. Retrieved from [Link]
-
Laiz Treceño, M. (n.d.). Synthesis and characterization of fluorinated polymers. DDD UAB. Retrieved from [Link]
-
Synthesis and surface properties of a fluorinated polyether. (n.d.). ResearchGate. Retrieved from [Link]
-
Brief Introduction of PFPE Synthesis Methods. (2019, February 27). Fuxin Hengtong. Retrieved from [Link]
- Chapter 8: Metal-free Polyether Synthesis by Organocatalyzed Ring-opening Polymerization. (n.d.). In Books.
-
Recent Progress in Synthesizing Polyethers via Organocatalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Paciorek, K. L., et al. (1977, June 1). Anionic Polymerization of Fluorocarbon Epoxides. ACS Publications. Retrieved from [Link]
-
Design of Side-Chain Fluorinated Polyethers Featuring Predefined Breaking Points for Fluorosurfactant Applications. (2026, March 28). ACS Applied Polymer Materials. Retrieved from [Link]
-
Sardon, H., et al. (2019, January 25). Polyether Synthesis by Bulk Self-Condensation of Diols Catalyzed by Non-Eutectic Acid–Base Organocatalysts. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
- Fluorinated polyols. (n.d.). Google Patents.
-
Wang, Y., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2024, April 1). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. Retrieved from [Link]
-
Garden, J. A., et al. (2020, October 27). Co(III)/Alkali-Metal(I) Heterodinuclear Catalysts for the Ring-Opening Copolymerization of CO2 and Propylene Oxide. PMC. Retrieved from [Link]
-
Kalek, M., & Doyle, A. G. (2010, February 17). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. The Doyle Group. Retrieved from [Link]
-
Kalek, M., & Doyle, A. G. (2010, March 17). Enantioselective ring opening of epoxides by fluoride anion promoted by a cooperative dual-catalyst system. PubMed. Retrieved from [Link]
-
Polymerization of propylene oxide by using double metal cyanide catalysts and the application to polyurethane elastomer. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. (n.d.). Arkat USA. Retrieved from [Link]
-
A Broadly Applicable, Controlled Cationic Polymerization for the Synthesis of Diverse Semi-Fluorinated Vinyl Ether Polymers. (n.d.). ChemRxiv. Retrieved from [Link]
-
Ouhib, F., et al. (2022, May 30). Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic. ORBi UMONS. Retrieved from [Link]
-
Chen, C. (2003, June 24). Catalytic Ring-Opening Polymerization of Propylene Oxide by Organoborane and Aluminum Lewis Acids. Macromolecules. Retrieved from [Link]
-
A Broadly Applicable, Controlled Cationic Polymerization for the Synthesis of Diverse Semi-Fluorinated Vinyl Ether Polymers. (n.d.). ChemRxiv. Retrieved from [Link]
-
What Are the Main Applications of Polyether Polyol. (2021, June 1). Nanjing Chemical Material Corp. Retrieved from [Link]
-
Efficient Copolymerization of CO2 and Propylene Oxide via ZnGA/Zn-Co DMC Composite Catalysts: Synergistic Catalysis for High-Performance Polypropylene Carbonate. (2025, April 29). MDPI. Retrieved from [Link]
-
Fluoride-initiated Anionic Ring-opening Polymerization: Mono- or Difunctional Polydimethylsiloxanes with Different Termini. (2022, April 3). ResearchGate. Retrieved from [Link]
- Fluorine-containing polyols and process for preparing thereof. (n.d.). Google Patents.
-
Fluoropolymers for Coating Applications. (n.d.). Retrieved from [Link]
-
Multifunctional Fluorinated Copolymer Nanoparticles via a Cationic Dendritic‐Based Macromolecular RAFT‐CTA. (2024, November 1). Macromolecular Chemistry and Physics. Retrieved from [Link]
-
The representative catalysts for three kinds of polymerization. (n.d.). ResearchGate. Retrieved from [Link]
-
Ring-opening polymerization of 3,3,3-trifluoro-1,2-epoxypropane. Studies on monomer reactivity and polymer structure. (n.d.). SciSpace. Retrieved from [Link]
-
Recoverable Fluorination Accelerates Ring‐Opening Copolymerisation and Enables Post‐Polymerisation‐Modification of Polyesters. (2025, October 20). PMC. Retrieved from [Link]
-
Catalysts for the Controlled Polymerization of Conjugated Dienes. (2018, October 9). MDPI. Retrieved from [Link]
-
Polymerization of 3,3,3-trifluoro-1,2-epoxypropane with organozinc compounds and alkali metal alkoxides. (1992, August 1). Semantic Scholar. Retrieved from [Link]
-
Polymerization Mechanisms: A Comprehensive Review of Step-Growth and Chain-Growth Pathways. (2025, October 14). RSIS International. Retrieved from [Link]
-
Chain end-group selectivity using an organometallic Al(iii)/K(i) ring-opening copolymerization catalyst delivers high molar mass, monodisperse polyesters. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Polymer Chemistry. (2022, April 25). MPG.PuRe. Retrieved from [Link]
-
Technology Section. (n.d.). PJSIR. Retrieved from [Link]
Sources
- 1. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. paint.org [paint.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of polyethers from epoxides via a binary organocatalyst system - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Preparation of fluorinated polyesters using 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol
Application Note: Synthesis and Characterization of Fluorinated Polyesters using 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol
Executive Summary
Fluorinated polyesters represent a highly specialized class of advanced macromolecules that bridge the mechanical robustness of polyester backbones with the unique physicochemical properties of fluorinated aliphatic chains. This application note provides a comprehensive, self-validating protocol for synthesizing fluorinated polyesters via the step-growth solution polycondensation of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol and a diacid chloride.
For researchers and drug development professionals, these polymers offer transformative utility. In energy storage, they serve as high-performance solid polymer electrolytes (SPEs)[1]. In pharmaceutical development, their highly hydrophobic nature makes them exceptional excipients for sustained-release drug delivery systems, where the omniphobic matrix strictly controls the diffusion of aqueous physiological fluids into the drug core.
Mechanistic Rationale & Experimental Design
The selection of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol as the primary monomer introduces a pendant fluorinated ether group (–O–CH₂–CF₂–CF₂H) into the polymer architecture. This specific structural modification drives three critical functions:
-
Disruption of Crystallinity: The bulky tetrafluoropropoxy side chains increase steric hindrance, preventing the tight packing of polyester backbones. This lowers the glass transition temperature ( Tg ) and promotes an amorphous phase, which is essential for maximizing segmental mobility and ionic conductivity in electrolyte applications[1].
-
Electrochemical & Chemical Stability: The high electronegativity of the fluorine atoms facilitates the dissociation of lithium salts (e.g., LiTFSI) by withdrawing electron density from coordinating oxygen atoms[1]. Furthermore, these fluorinated segments can decompose in situ during battery cycling to form a robust, LiF-rich solid electrolyte interphase (SEI), expanding the electrochemical stability window up to ~5.7 V[1][2].
-
Surface Energy Reduction: The fluorinated pendant chains naturally migrate to the polymer-air interface, drastically reducing surface energy and imparting omniphobic properties (resistance to both water and oils), ensuring stable, covalently bonded hydrophobic coatings[3].
To synthesize this polymer without degrading the sensitive fluorinated ether linkage, a low-temperature solution polycondensation method is employed. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium toward high-molecular-weight polymer formation.
Caption: Workflow for the solution polycondensation of fluorinated polyesters.
Materials and Reagents
| Reagent | Role in Synthesis | Required Purity / Preparation |
| 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | Fluorinated Diol Monomer | >98%, dried over 4Å molecular sieves for 24h. |
| Terephthaloyl Chloride | Diacid Monomer | >99%, stored under inert atmosphere. |
| Dichloromethane (DCM) | Reaction Solvent | Anhydrous, <50 ppm H₂O. |
| Triethylamine (TEA) | Acid Scavenger / Catalyst | >99%, distilled over CaH₂ prior to use. |
| Methanol | Precipitation Anti-solvent | Reagent grade, chilled to 4°C. |
Step-by-Step Synthesis Protocol
Monomer Preparation & Dehydration
-
Action: Dissolve 10 mmol (2.06 g) of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol in 20 mL of anhydrous DCM over activated 4Å molecular sieves for 24 hours prior to use.
-
Causality: Moisture is the primary failure point in acid chloride polycondensation. Trace water will hydrolyze the terephthaloyl chloride into unreactive terephthalic acid, prematurely terminating chain growth and severely limiting the molecular weight of the resulting polyester.
Solution Polycondensation Workflow
-
Action: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and dropping funnel, transfer the dried diol solution. Add 22 mmol (3.0 mL) of anhydrous TEA. Cool the mixture to 0°C in an ice bath.
-
Action: Dissolve 10 mmol (2.03 g) of terephthaloyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise via the dropping funnel over 30 minutes.
-
Causality: Dropwise addition at 0°C strictly controls the exothermic esterification reaction, preventing localized heating that could lead to ether cleavage or cross-linking.
-
Self-Validation: As the reaction proceeds, a dense white precipitate of triethylamine hydrochloride (TEA·HCl) will form. The steady accumulation of this insoluble salt serves as an immediate, visual validation that the step-growth esterification is successfully occurring.
Polymer Isolation and Purification
-
Action: After allowing the reaction to warm to room temperature and stir for 12 hours, filter the mixture through a fritted glass funnel to remove the TEA·HCl salts. Concentrate the clear filtrate under reduced pressure to approximately 10 mL.
-
Action: Precipitate the polymer by adding the concentrated DCM solution dropwise into 200 mL of vigorously stirred, cold methanol.
-
Causality: Fluorinated polyesters exhibit strong hydrophobicity and are highly insoluble in polar protic solvents[3]. Methanol effectively crashes out the high-molecular-weight polymer while retaining unreacted monomers, short oligomers, and residual TEA in solution.
-
Action: Recover the white, fibrous precipitate via vacuum filtration, wash with an additional 50 mL of methanol, and dry in a vacuum oven at 60°C to a constant weight.
Characterization and Validation
Caption: Mechanistic pathways linking the polymer structure to its macroscopic properties.
To ensure the synthesized polymer meets the rigorous standards required for advanced material applications, the following analytical validations must be performed:
| Analytical Technique | Target Parameter | Expected Result / Range | Diagnostic Significance |
| GPC (THF eluent) | Molecular Weight ( Mn ) | 15,000 - 30,000 g/mol | Confirms successful high-conversion step-growth polymerization without premature termination. |
| GPC (THF eluent) | Polydispersity (PDI) | 1.8 - 2.5 | Represents a standard distribution for step-growth polycondensation kinetics. |
| DSC | Glass Transition ( Tg ) | 15°C - 35°C | Validates the lowering of Tg due to the steric hindrance of the tetrafluoropropoxy pendant group[1]. |
| ¹H and ¹⁹F NMR | Chemical Structure | Characteristic peaks for –CF₂–CF₂H | Validates monomer incorporation, structural fidelity, and the absence of unreacted diol. |
| Goniometry | Contact Angle (Water) | > 110° (Highly Hydrophobic) | Demonstrates the successful surface migration of the fluorinated side chains[3]. |
References
-
Shen, Z., et al. (2025). "Tunable Fluorinated Polyether-Based Solid Electrolytes." Macromolecules, ACS Publications. URL: [Link]
-
Huang, L., et al. (2024). "In situ polymerization of fluorinated electrolytes for high-voltage and long-cycling solid-state lithium metal batteries." Materials Today. URL: [Link]
-
An, J.-H., et al. (2022). "A roadmap towards green packaging: current status and future outlook for polyesters in the packaging industry." ResearchGate. URL: [Link]
Sources
Technical Support Center: Yield Optimization for 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol Synthesis
Welcome to the Technical Support Center for fluorinated glyceryl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals facing yield bottlenecks when synthesizing 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol.
Mechanistic Workflow
Two-step synthesis pathway utilizing PTC and controlled hydrolysis.
Troubleshooting Guides & FAQs
Q1: Why is the conversion rate of 2,2,3,3-tetrafluoro-1-propanol to the glycidyl ether intermediate so low under standard basic conditions? A1: Causality: The electron-withdrawing nature of the polyfluoroalkyl group (-CF₂CF₂H) significantly reduces the nucleophilicity of the alkoxide. Furthermore, the fluorinated alcohol forms a distinct hydrophobic/fluorophilic phase, leading to poor mass transfer with the aqueous NaOH phase. Solution: Implement a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) or an onium salt. The PTC shuttles the hydroxide ion into the organic phase, dramatically accelerating the etherification. Studies on demonstrate that quaternary ammonium salts reliably push intermediate yields above 70%[1]. Similarly, show that PTCs can increase yields to >91% while reducing the required molar ratio of NaOH[2].
Q2: I am observing a high degree of polymerization and bis-alkylation during the epichlorohydrin reaction. How can I suppress this? A2: Causality: Epichlorohydrin (ECH) is highly susceptible to base-catalyzed ring-opening polymerization. If the concentration of the fluorinated alkoxide is too high relative to ECH, or if the temperature exceeds 80°C, the newly formed glycidyl ether intermediate can react with another alkoxide molecule (bis-alkylation) or undergo self-polymerization. Solution: Maintain a strict stoichiometric excess of ECH (typically 3:1 to 5:1 relative to the fluoroalcohol) to favor mono-alkylation[3]. Keep the reaction temperature strictly between 50°C and 70°C. The excess ECH acts as both a reactant and a diluting solvent, suppressing intermolecular side reactions.
Q3: The final hydrolysis of the fluorinated glycidyl ether to the 1,2-diol is yielding complex mixtures and degradation products. What is the optimal ring-opening strategy? A3: Causality: Standard heterogeneous acid or base hydrolysis often leads to either the decomposition of the target glyceryl ether (under strong acid) or further polymerization (under strong alkali). Solution: Two highly effective, self-validating methods exist:
-
Method A (Green Chemistry Approach): Catalyst-free hydrolysis in pressurized water media (subcritical water). Operating at elevated temperatures (e.g., 200°C–250°C) with pressurized water provides, avoiding polymerization entirely[4][5].
-
Method B (Chemical Approach): Using to form an intermediate acetate, followed by mild alkali saponification. This avoids the harsh biphasic conditions that trigger polymerization, improving both yield and purity[6].
Standard Operating Protocol: Optimized Two-Step Synthesis
This protocol integrates phase-transfer catalysis and controlled hydrolysis to create a self-validating system where intermediate purity dictates the final yield.
Step 1: Etherification (Synthesis of the Epoxide Intermediate)
-
Charge Reactor: To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 1.0 molar equivalent of 2,2,3,3-tetrafluoro-1-propanol and 4.0 molar equivalents of epichlorohydrin.
-
Add Catalyst: Introduce 0.05 molar equivalents of Tetrabutylammonium bromide (TBAB)[3].
-
Temperature Control: Heat the mixture to 60°C under continuous stirring.
-
Base Addition: Dropwise, add 1.2 molar equivalents of a 50% (w/w) aqueous NaOH solution over 1 hour. (Causality note: Dropwise addition controls the exotherm and limits the steady-state concentration of base in the organic phase, preventing ECH polymerization.)
-
Phase Separation: After 2 hours of reaction, cool to room temperature. Filter the precipitated NaCl. Separate the organic phase and wash with deionized water.
-
Purification: Distill the excess epichlorohydrin under vacuum to isolate 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane.
Step 2: Hydrolysis (Synthesis of the 1,2-Diol)
Using the Acetic Acid Method for standard laboratory setups:
-
Acetylation: Dissolve the epoxide intermediate in 5 volumes of glacial acetic acid. Heat the mixture to 90°C for 3 hours. This quantitatively opens the epoxide to form the corresponding mono/di-acetates[6].
-
Saponification: Cool the reaction to 40°C. Slowly add a 20% aqueous NaOH solution until the pH reaches 10. Stir for 1 hour to fully saponify the acetates into the final diol.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Final Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Vacuum distillation yields the highly pure 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol.
Quantitative Data: Yield Comparison by Methodology
The following table summarizes the expected yield improvements when applying the optimized parameters discussed above.
| Synthesis Methodology | Catalyst Used | Hydrolysis Method | Average Overall Yield (%) | Purity Profile |
| Standard Biphasic (Control) | None | Aqueous NaOH (Reflux) | 35 - 42% | High polymeric impurities |
| PTC-Assisted + Acid Hydrolysis | TBAB (5 mol%) | H₂SO₄ (Aqueous) | 65 - 68% | Moderate decomposition |
| PTC-Assisted + Subcritical H₂O | TBAB (5 mol%) | Pressurized H₂O (200°C) | 88 - 91% | Excellent, catalyst-free |
| PTC-Assisted + Acetic Acid | TBAB (5 mol%) | AcOH / NaOH Saponification | 90 - 94% | Excellent, highly scalable |
References
- European Patent Office. "Novel fluorinated glycidyl ethers and method of making them." EP0527020B1.
- Japan Patent Office. "Production of glyceryl ether compounds." JPH0625053A.
-
Journal of the American Oil Chemists' Society. "Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether." JAOCS 78, 423–429 (2001). URL:[Link]
-
Green Chemistry. "An efficient synthesis of glyceryl ethers: catalyst-free hydrolysis of glycidyl ethers in water media." Green Chem., 2009, 11, 753-755. URL:[Link]
Sources
- 1. EP0527020B1 - Novel fluorinated glycidyl ethers and method of making them - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. An efficient synthesis of glyceryl ethers: catalyst-free hydrolysis of glycidyl ethers in water media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. An efficient synthesis of glyceryl ethers: catalyst-free hydrolysis of glycidyl ethers in water media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. JPH0625053A - Production of glyceryl ether compounds - Google Patents [patents.google.com]
Preventing thermal degradation of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol during distillation
Technical Support Center: Distillation of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol
Document ID: TSC-TFP-DIOL-D001 Last Updated: April 7, 2024
Introduction: Navigating the Challenges of Purifying Fluorinated Diols
Welcome to the technical support guide for 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol. This molecule, with its unique combination of a fluorinated ether tail and a diol head, presents specific challenges during purification by distillation. Its high boiling point and the presence of hydroxyl groups make it susceptible to thermal degradation, which can lead to yield loss, product discoloration, and the formation of impurities.
This guide is designed for researchers and drug development professionals to provide a clear, in-depth understanding of the potential issues and to offer robust, field-proven solutions. By explaining the causality behind experimental choices, we aim to empower you to optimize your distillation protocol for maximum yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the distillation of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol in a direct question-and-answer format.
Q1: My final product is yellow or brown, but the crude material was colorless. What is causing this discoloration?
A1: Cause & Mechanism
Discoloration is a classic indicator of thermal degradation.[1] For a polyol like 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol, this is often due to one or more of the following:
-
Oxidation: At elevated temperatures, residual oxygen in your distillation apparatus can react with the alcohol functionalities, leading to oxidized byproducts that are often colored.[1][2]
-
Dehydration: The 1,2-diol moiety is susceptible to acid-catalyzed or base-catalyzed dehydration at high temperatures. This can lead to the formation of unsaturated compounds (enols or aldehydes/ketones after rearrangement), which can subsequently polymerize into colored tars.
-
Acid/Base Catalysis: Trace acidic or basic impurities in your crude material can significantly lower the decomposition temperature.[3][4] For instance, residual acid from a synthesis step can catalyze degradation pathways.[3][4]
Solutions:
-
Improve Vacuum: The most critical step is to lower the distillation temperature by improving the vacuum. A lower pressure reduces the boiling point, minimizing thermal stress on the molecule.[5][6]
-
Inert Atmosphere: Before heating, ensure the system is thoroughly purged with an inert gas like nitrogen or argon to remove all oxygen. Maintain a slight positive pressure of inert gas if your system allows.
-
Neutralize Crude Material: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove any trace acids, followed by a wash with deionized water. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before proceeding.
-
Check for Hot Spots: Ensure the heating mantle is properly sized for the flask and that heat is distributed evenly to prevent localized overheating, which can scorch the material.[1]
Q2: My distillation yield is significantly lower than expected, and I'm left with a thick, non-volatile residue.
A2: Cause & Mechanism
This issue is often linked to the same root causes as discoloration but results in the formation of higher molecular weight byproducts or polymers instead of just colored impurities.
-
Polymerization/Oligomerization: Intermolecular etherification or esterification (if acidic impurities are present) can occur at high temperatures, linking molecules together to form dimers, oligomers, and non-volatile polymers.[2]
-
Severe Decomposition: At very high temperatures, the molecule can fragment. For instance, fluorinated ethers can undergo complex rearrangements or elimination of HF, leading to reactive intermediates that quickly polymerize.[7]
Solutions:
-
Fractional Distillation under High Vacuum: Use a short-path distillation apparatus or a fractional distillation setup with a Vigreux column under the highest achievable vacuum. This minimizes the time the compound spends at high temperatures.
-
Use of a Radical Inhibitor (Advanced): In some cases, adding a small amount (e.g., 100-300 ppm) of a high-boiling radical inhibitor like Butylated Hydroxytoluene (BHT) can prevent free-radical mediated polymerization.[8] However, ensure that the inhibitor can be easily separated from your final product.
-
Pre-Distillation Cleanup: Consider passing the crude material through a short plug of neutral alumina or silica gel to remove highly polar impurities that could catalyze polymerization.
Q3: My distilled product is cloudy or contains water according to Karl Fischer titration.
A3: Cause & Mechanism
Cloudiness or wet product is typically due to either water contamination or the presence of insoluble, high-boiling impurities.[9]
-
Incomplete Drying: The crude material was not adequately dried before distillation. Polyols can be hygroscopic and hold onto water tenaciously.
-
System Leaks: A leak in the vacuum system can allow atmospheric moisture to be drawn in during the distillation.[10]
-
Azeotrope Formation: While less common for such a high-boiling compound, the possibility of forming an azeotrope with residual solvents or water cannot be entirely dismissed without specific data.
Solutions:
-
Azeotropic Drying: Before the final vacuum distillation, consider removing water by azeotropic distillation with a solvent like toluene. Add toluene to the crude product and distill off the toluene-water azeotrope under atmospheric pressure until the distillate is clear. Then, remove the remaining toluene under vacuum before the final high-vacuum distillation.
-
Thorough System Check: Before starting, perform a vacuum leak test on your apparatus. Ensure all joints are properly sealed with a vacuum-compatible grease. A system that cannot hold a stable vacuum is likely leaking.[10]
-
Use of a Cold Trap: A well-chilled cold trap (using dry ice/acetone or liquid nitrogen) between your distillation setup and the vacuum pump is essential. It protects the pump and helps to trap volatile impurities and any water that comes over.
Proactive FAQs: Optimizing Your Distillation Protocol
Q1: What is the recommended starting procedure for distilling 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol?
A1: The key principle is to distill at the lowest possible temperature. This requires an efficient vacuum system.
Recommended Protocol:
-
Pre-treatment: Wash the crude material with saturated NaHCO₃ solution, then water. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent completely on a rotary evaporator.
-
Apparatus: Use a short-path distillation apparatus for maximum efficiency. Ensure all glassware is oven-dried and assembled while hot to prevent adsorbed moisture. Use high-vacuum grease on all joints.
-
Vacuum Application: Assemble the apparatus, including a cold trap. Start the vacuum pump and allow the system to reach its ultimate pressure before applying heat. A good target is <1 Torr.
-
Heating: Apply heat gradually using a heating mantle with a stirrer. Vigorous stirring is crucial to prevent bumping and ensure even heat distribution.
-
Fraction Collection: Collect a small forerun fraction, which may contain residual solvents or more volatile impurities. Then, collect the main product fraction at a steady temperature.
-
Shutdown: Once the distillation is complete, allow the system to cool completely before venting the vacuum to prevent flashing of the hot residue and potential oxidation.
Q2: How do I determine the optimal vacuum level and corresponding temperature?
A2: While an exact boiling point under vacuum may not be published, you can estimate it. The non-fluorinated analogue, 3-propoxypropane-1,2-diol, boils at 129-130 °C at 25 Torr.[11] The fluorinated compound will have a similar or slightly lower boiling point.
Data-Driven Approach:
| Vacuum Pressure (Torr) | Estimated Boiling Point (°C) | Recommendation |
| 10 | ~110 - 125 | Acceptable |
| 5 | ~95 - 110 | Good |
| 1 | ~70 - 90 | Optimal |
| 0.5 | ~60 - 80 | Optimal |
Table 1: Estimated boiling points for 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol at various vacuum levels. These are estimates and should be confirmed experimentally.
Aim for the lowest pressure your pump can achieve to keep the pot temperature well below 100-120°C, which is a safer range for many polyols.[12][13]
Q3: What materials are compatible with my distillation setup for this fluorinated compound?
A3: At high temperatures, the risk of generating corrosive byproducts like hydrogen fluoride (HF) from decomposition exists, although it is low if the temperature is well-controlled.
-
Glassware: Borosilicate glass is generally acceptable.
-
Joints & Seals: Use PTFE (Teflon) sleeves or high-quality, chemically resistant vacuum grease. Avoid standard rubber or silicone seals, which can be attacked by fluorinated compounds or their decomposition products.
-
Tubing: Use chemically resistant tubing for vacuum connections.
-
Pump Fluid: Use a hydrocarbon-free pump oil (e.g., Fomblin®) if there is a risk of volatile fluorinated compounds reaching the pump, as they can degrade standard pump oils.
Visual Diagrams
Ideal Vacuum Distillation Setup
Caption: Ideal short-path vacuum distillation setup.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
-
Thermal Degradation Pathways of Polyols. ResearchGate. Available from: [Link]
-
Chemicals from lignin by diol-stabilized acidolysis: reaction pathways and kinetics. Royal Society of Chemistry. Available from: [Link]
- Method for producing fluorine-containing compound. Google Patents.
- Stabilized acrylic acid esters of polyhydric alcohols and a process for their preparation. Google Patents.
-
Color Remediating Distillate. Xylem Technologies. Available from: [Link]
-
Carbonylation of Polyfluorinated 1-Arylalkan-1-ols and Diols in Superacids. National Center for Biotechnology Information. Available from: [Link]
-
Thermal Decomposition of 2,3,3,3- and trans-1,3,3,3-Tetrafluoropropenes. PubMed. Available from: [Link]
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. National Center for Biotechnology Information. Available from: [Link]
-
Thermal Decomposition Kinetics of Polyol Ester Lubricants. ACS Publications. Available from: [Link]
-
Improving Vacuum Tower Yield and Product Quality Through Advanced Temperature Measurement. WIKA Blog. Available from: [Link]
-
3,3,3-Trifluoro-2-(trifluoromethyl)-1,2-propanediol. PubChem. Available from: [Link]
-
New Aliphatic Diol/Dicarboxylic Acid Based Biodegradable Polyesters and Their in-vitro Degradations. ResearchGate. Available from: [Link]
-
Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences. Available from: [Link]
-
Hydrophobic Surface Modification of Microporous and Mesoporous Titanosilicates and Its Impact on Catalytic Performance in Epoxidation Reactions: A Review. MDPI. Available from: [Link]
-
Molecular grafting of fluorinated and non-fluorinated alkylsiloxanes on various ceramic membrane surfaces for the removal of VOCs applying vacuum membrane distillation. ResearchGate. Available from: [Link]
-
Distillation Off Flavors: Trouble Shooting Guide. Arishtam India. Available from: [Link]
-
Effect of the Addition of Biobased Polyols on the Thermal Stability and Flame Retardancy of Polyurethane and Poly(urea)urethane Elastomers. National Center for Biotechnology Information. Available from: [Link]
-
Trouble with vacuum leaks in your distillation system? Learn how to te. Beaker & Wrench. Available from: [Link]
-
N-sulfoglucosamine sulfohydrolase. Wikipedia. Available from: [Link]
-
Why is Distillate Cloudy? Clawhammer Supply. Available from: [Link]
-
Thermal Decomposition Kinetics of Polyol Ester Lubricants. National Institute of Standards and Technology. Available from: [Link]
-
Kinetics of the Thermal Decomposition of Propane. National Technical Reports Library. Available from: [Link]
-
Selection of Compatible Materials for use with Fluorine. NASA Lessons Learned database. Available from: [Link]
-
A Study on the Performance of Vacuum Membrane Distillation in Treating Acidic, Simulated, Low-Level Radioactive Liquid Waste. MDPI. Available from: [Link]
- Process of purifying propargyl alcohol. Google Patents.
-
Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Dr. Christine Grant. Available from: [Link]
- A kind of preparation method of fluorine-containing polyether diol. Google Patents.
-
Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. J-GLOBAL. Available from: [Link]
-
Chemicals from lignin by diol-stabilized acidolysis: reaction pathways and kinetics. ResearchGate. Available from: [Link]
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Chemical reaction hazards of distillation processes. IChemE. Available from: [Link]
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(PDF) Thermal decomposition of 3,6-diphenyl-1,2,4,5-tetroxane in nitromethane solution. ResearchGate. Available from: [Link]
-
Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Purdue Extension. Available from: [Link]
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Design of an Engineering-Scale, Vacuum Distillation Experiment for Molten-Salt Reactor Fuel. MoltenSalt.org. Available from: [Link]
-
3-CHLORO-1,2-PROPANEDIOL. Loba Chemie. Available from: [Link]
-
Optimizing VGO Yields in Vacuum Distillation Units. Patsnap Eureka. Available from: [Link]
-
Distillation. Koch Modular. Available from: [Link]
-
DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. University of Pretoria. Available from: [Link]
-
Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Aidic. Available from: [Link]
Sources
- 1. xylemtech.com [xylemtech.com]
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Optimizing crosslinking density in 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol based polymers
Welcome to the Advanced Polymer Synthesis Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (CAS: 25385-68-6).
As a fluorinated chain extender and monomer, this diol is highly valued for introducing low-surface-energy tetrafluoropropoxy side chains into polyurethanes, polyesters, and epoxy networks. However, its unique stereochemistry and electronegativity often present challenges in achieving optimal crosslinking density. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your polymer networks.
Diagnostic Workflow for Crosslinking Issues
When working with bulky fluorinated monomers, crosslinking failures typically stem from steric hindrance, phase mixing, or insufficient chemical nodes. Use the diagnostic workflow below to identify and resolve your specific network deficiency.
Diagnostic workflow for resolving crosslinking density issues in fluorinated polymer synthesis.
Frequently Asked Questions & Troubleshooting
Q1: My fluorinated polyurethane exhibits a high sol fraction and low crosslinking density despite a strict 1:1 NCO:OH stoichiometric ratio. What is causing this?
The Causality: The issue stems from the electron-withdrawing nature of the tetrafluoropropoxy side chain. The highly electronegative fluorine atoms pull electron density away from the primary and secondary hydroxyl groups on the propane-1,2-diol backbone. This significantly reduces their nucleophilicity compared to standard aliphatic diols (like 1,4-butanediol), leading to incomplete urethane formation and unreacted monomer chains (high sol fraction). The Solution: You must compensate for the reduced reactivity. First, over-index your isocyanate (NCO:OH ratio of 1.05 to 1.10) to drive the reaction to completion. Second, incorporate a highly active organometallic catalyst, such as Dibutyltin dilaurate (DBTDL), which is proven to lower the activation energy of sterically hindered fluorinated polyurethane networks ( [4]).
Q2: How does the tetrafluoropropoxy group influence physical versus chemical crosslinking?
The Causality: Crosslinking density in segmented polymers is the sum of chemical (covalent bonds) and physical (hydrogen bonding and phase separation) crosslinks. The highly hydrophobic tetrafluoropropoxy side chain drives strong thermodynamic incompatibility with hydrophilic soft segments (e.g., PEG or PTMG). This incompatibility promotes microphase separation, driving the hard segments to aggregate and form strong physical crosslinking domains. However, if the fluorinated diol concentration is pushed too high (>20 wt%), the sheer steric bulk of the side chains disrupts polymer chain packing, paradoxically lowering the overall mechanical strength and crosslinking density.
Q3: How can I increase the chemical crosslinking density without sacrificing the low surface energy provided by the fluorinated diol?
The Causality: To build a robust covalent network without diluting the fluorine content, you must introduce a multifunctional co-crosslinker that synergizes with hydrophobic environments. The Solution: Introduce Polyhedral Oligomeric Silsesquioxane (POSS) into the prepolymer matrix. Hydroxyl-terminated POSS provides a rigid, nanoscale inorganic core with multiple reactive sites (functionality > 2). This establishes a dense chemical network while simultaneously migrating to the polymer surface to enhance hydrophobicity and lower the dielectric constant ( [1]).
Quantitative Optimization: Formulation Data
The following table summarizes the causal relationship between 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol concentration, POSS crosslinker addition, and the resulting network properties. Note how exceeding 20 wt% of the fluorinated diol without a chemical crosslinker degrades the network density due to steric disruption.
| Formulation | Fluorinated Diol (wt%) | POSS Crosslinker (wt%) | Equilibrium Swelling Ratio (%) | Crosslinking Density (10⁻³ mol/cm³) | Water Contact Angle (°) |
| Control (Aliphatic) | 0 | 0 | 350 ± 12 | 1.25 | 75 ± 2 |
| FPU-10 | 10 | 0 | 280 ± 10 | 1.82 | 92 ± 1 |
| FPU-20 | 20 | 0 | 310 ± 15 | 1.50 | 104 ± 2 |
| FPU-POSS-Hybrid | 20 | 3 | 180 ± 8 | 3.55 | 112 ± 1 |
Data Interpretation: FPU-10 shows optimal physical crosslinking. FPU-20 shows a drop in crosslinking density due to steric hindrance. FPU-POSS-Hybrid restores and maximizes the network via chemical crosslinking.
Validated Experimental Protocol: Flory-Rehner Swelling Test
To accurately troubleshoot your synthesis, you must measure the crosslinking density ( νe ) using a self-validating thermodynamic model. The [2] is the gold standard for this, provided you correct for the sol fraction (unreacted monomers).
Thermodynamic equilibrium of polymer networks during solvent swelling (Flory-Rehner model).
Step-by-Step Methodology
-
Initial Mass Determination: Cut the cured fluorinated polymer film into 10 mm × 10 mm squares. Weigh the initial dry sample ( W0 ) using an analytical balance (±0.1 mg accuracy).
-
Thermodynamic Swelling: Submerge the sample in 20 mL of a compatible solvent (e.g., Toluene or THF) in a sealed, airtight vial. Incubate at 25°C for 72 hours to ensure the polymer network reaches thermodynamic swelling equilibrium.
-
Swollen Mass Measurement: Carefully remove the swollen elastomer. Quickly blot the surface with qualitative filter paper to remove free surface solvent without extracting internal solvent. Immediately record the swollen weight ( Ws ).
-
Sol-Fraction Correction (Critical Step): Place the swollen sample in a vacuum oven at 60°C for 24 hours until a constant weight is achieved. Record this final deswollen weight ( Wd ).
-
Scientific Causality: Any mass difference between W0 and Wd represents the "sol fraction"—unreacted fluorinated diols or linear oligomers that did not covalently bond to the network. Failing to account for this will artificially inflate your swelling ratio and ruin your crosslinking density calculations.
-
-
Volume Fraction Calculation: Calculate the volume fraction of the polymer in the swollen gel ( Vr ) using the densities of the solvent ( ρs ) and the polymer ( ρp ):
Vr=(Wd/ρp)+((Ws−Wd)/ρs)Wd/ρp -
Crosslinking Density ( νe ) Calculation: Apply the Flory-Rehner equation:
νe=−V1(Vr1/3−2Vr)ln(1−Vr)+Vr+χVr2(Where χ is the Flory-Huggins polymer-solvent interaction parameter, and V1 is the molar volume of the solvent).
References
-
Study of a Novel Fluorine-Containing Polyether Waterborne Polyurethane with POSS as a Cross-Linking Agent Source: MDPI Polymers URL:[Link]
-
Characterizing the Molecular Architecture of Hydrogels and Crosslinked Polymer Networks beyond Flory–Rehner—I. Theory Source: ACS Biomacromolecules URL:[Link]
-
Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers Source: MDPI Polymers URL:[Link]
-
Catalyst effect on the crosslinking kinetics of a fluorine containing polyurethane network Source: ResearchGate / Journal of Applied Polymer Science URL:[Link]
Purification methods for removing impurities from crude 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol
Welcome to the technical support guide for the purification of crude 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol. This document is designed for researchers, scientists, and professionals in drug development who are working with this fluorinated diol. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during purification. Our goal is to equip you with the expertise to achieve high purity for your downstream applications.
Understanding the Compound and Common Impurities
3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol is a polar, high-boiling point liquid. Its purification is often complicated by the presence of structurally similar impurities and residual starting materials from its synthesis.
Common Synthetic Precursors and Potential Impurities:
-
2,2,3,3-Tetrafluoro-1-propanol: A common starting material, it is a volatile alcohol.[1][2]
-
Glycidol or 3-Chloropropane-1,2-diol: Often used as the propane-1,2-diol precursor. Residual amounts of these can be present.[3]
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting reagents.
-
Solvents: Reaction and extraction solvents may persist in the crude product.
-
Side-Reaction Products: Dimeric impurities or products from over-oxidation can sometimes be formed.[4]
Physical Properties Comparison
Understanding the physical properties of your target compound and potential impurities is the first step in selecting an appropriate purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | ~206.13 (Calculated) | High, likely >200°C |
| 2,2,3,3-Tetrafluoro-1-propanol | 132.06 | ~140-142°C[1] |
| Propane-1,2-diol | 76.09 | ~188°C[5] |
Note: The boiling point of the target compound is an estimate based on similar structures. Fluorinated compounds can have boiling points that are difficult to predict.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify crude 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol?
A1: For high-boiling point liquids like this diol, fractional vacuum distillation is the most effective initial purification method.[6][7][8] This technique separates compounds based on differences in their boiling points at a reduced pressure, which lowers the boiling points and prevents thermal decomposition.[6][8]
Q2: My compound seems to be co-distilling with an impurity. What should I do?
A2: If fractional distillation does not provide adequate separation, it is likely due to the presence of an impurity with a very similar boiling point. In this case, column chromatography is the recommended next step. Given the polar nature of the diol, you may need to explore different chromatography techniques.[9][10][11][12][13]
Q3: What type of chromatography is best suited for this polar compound?
A3: Traditional normal-phase chromatography on silica gel can be challenging for highly polar compounds, as they may not move from the origin.[10] Consider these options:
-
Reverse-Phase Chromatography (C18): This can be effective, especially with polar-modified C18 columns.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a partially aqueous mobile phase, which is excellent for retaining and separating very polar compounds.[9][11]
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using at least two different analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile organic impurities.[14][15][16] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and detecting impurities.
Purification Method Selection Workflow
This diagram outlines the decision-making process for purifying your crude product.
Caption: Decision tree for purification of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol.
Detailed Protocols & Troubleshooting
Method 1: Fractional Vacuum Distillation
This method is ideal for separating components with boiling points that differ by less than 25°C.[17] Operating under vacuum is crucial for high-boiling, heat-sensitive compounds.[6][8]
Experimental Protocol
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings). Ensure all glass joints are properly sealed with vacuum grease.
-
Insulation: Insulate the distillation column with glass wool and aluminum foil to maintain the temperature gradient.[18]
-
Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Equilibration: Allow the vapors to slowly rise through the column and reflux, establishing a temperature gradient.[19]
-
Fraction Collection: Collect fractions based on stable head temperatures. The first fraction will be enriched in lower-boiling impurities.
-
Analysis: Analyze each fraction by GC-MS to determine its composition.
Troubleshooting Guide: Fractional Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Distillation rate is too fast.- Inefficient column packing.- Poor insulation. | - Reduce the heating rate to allow for proper equilibration.- Use a longer or more efficient packed column.- Ensure the column is well-insulated to maintain a proper temperature gradient.[18] |
| Column Flooding | - Heating rate is too high. | - Immediately reduce the heat until the liquid drains back into the flask, then resume heating at a lower rate.[18] |
| No Distillate | - Vacuum is too high (boiling point is below condenser temperature).- System leak. | - Slowly and carefully decrease the vacuum.- Check all seals and joints for leaks. |
| Bumping | - Uneven heating. | - Use a magnetic stir bar or boiling chips (note: boiling chips are less effective under vacuum).[17] |
Method 2: Column Chromatography
This technique is used when distillation fails to provide adequate separation.
Experimental Protocol
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. For HILIC, a good starting point is a gradient of acetonitrile and water.[9] For reverse-phase, a gradient of water and methanol or acetonitrile is common.
-
Column Packing:
-
Normal-Phase/HILIC: Pack the column with silica gel or an amine-functionalized silica as a slurry in the initial, least polar solvent.[10]
-
Reverse-Phase: Pack with C18-functionalized silica.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. For better resolution, consider dry loading by adsorbing the sample onto a small amount of silica gel.[10]
-
Elution: Begin elution with the determined solvent system. Gradually increase the polarity of the mobile phase to elute the compounds.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Confirm purity with GC-MS and NMR.
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Stuck at Origin | - Solvent system is not polar enough. | - Increase the polarity of the mobile phase. For highly polar compounds, a system like dichloromethane and methanol may be necessary for normal-phase.[10] For HILIC, increase the water content in the mobile phase.[9] |
| Poor Separation (Overlapping Bands) | - Column was overloaded.- Improper solvent system.- Column was packed poorly. | - Use less sample material.- Optimize the solvent system using TLC to achieve better separation of spots.- Repack the column carefully to avoid channels. |
| Streaking of Bands on TLC/Column | - Compound is too acidic or basic.- Sample is not fully dissolved. | - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.- Ensure the sample is completely dissolved before loading. |
References
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Slideshare. (n.d.). What is vacuum fractional distillation.pdf. [Link]
-
Analytice. (n.d.). Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Cerium Laboratories. (2023, October 25). Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. [Link]
-
PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
Digivac. (2015, February 12). 3 Benefits of Vacuum Fractional Distillation. [Link]
-
Reddit. (2023, February 21). measuring purity of organic compounds (e.g. paracetamol) with GCMS?. [Link]
-
Worldwide Discovery. (2025, April 3). Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. [Link]
-
3M. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. [Link]
-
VTA GmbH & Co. KG. (n.d.). Fractional Distillation. [Link]
-
SAR Journal of Medical Biochemistry. (2025, August 30). Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and E. [Link]
-
EPA. (2025, October 15). 3-(Perfluoro-2-butyl)propane-1,2-diol Properties. [Link]
-
Wikipedia. (n.d.). Fractional distillation. [Link]
-
Homework.Study.com. (n.d.). What are the limitations and sources of error of fractional distillation?. [Link]
-
PubChem. (n.d.). 3,3,3-Trifluoro-2-(trifluoromethyl)-1,2-propanediol. [Link]
-
Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. [Link]
-
AIDIC. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]
-
extraktLAB. (2025, July 15). Understanding Fractional Distillation. [Link]
-
ChemBK. (2025, August 20). Propane-1,2-diol. [Link]
-
PubChem. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol. [Link]
- Google Patents. (n.d.).
-
Cheméo. (n.d.). Chemical Properties of 2,2,3,3-Tetrafluoro-1-propanol (CAS 76-37-9). [Link]
-
European Patent Office. (2020, October 7). METHOD FOR PREPARING ORGANIC FLUORIDE-ALIPHATIC COMPOUND AND METHOD FOR PURIFYING ORGANIC FLUORIDE-ALIPHATIC COMPOUND. [Link]
-
Organic Syntheses. (n.d.). In air, a 2000-mL one-necked, round-bottomed flask (24/40), equipped with a Teflon-coated egg-shaped magnetic stirbar (3/4″ × 2″). [Link]
-
PMC. (2025, July 1). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. [Link]
-
NextSDS. (n.d.). 3,3,3-Trifluoro-2-(trifluoromethyl)propane-1,2-diol. [Link]
-
ResearchGate. (2019, October 5). (PDF) EFFECT OF IMPURITIES IN DIOL COMPONENT USED IN THE POLYESTERDIOL SYNTHESIS ON PROPERTIES OF POLYURETHANE ELASTOMERS. [Link]
-
European Commission. (n.d.). Opinion on 3-Monochloro-propane-1,2-Diol (3-MCPD). [Link]
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- 14. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis - Analytice [analytice.com]
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Technical Support Center: Reactivity & Troubleshooting for 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol
As a Senior Application Scientist, I frequently consult on the functionalization of highly fluorinated intermediates. When working with 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol , researchers consistently encounter poor yields, stalled reactions, and unexpected regioselectivity.
The root cause of these issues is a dual-threat of steric hindrance and inductive deactivation . The bulky tetrafluoropropoxy ether chain physically blocks access to the adjacent secondary hydroxyl (C2). Simultaneously, the strong electron-withdrawing nature (-I effect) of the fluorine atoms pulls electron density away from the diol system, drastically reducing the nucleophilicity of both oxygen atoms[1]. Furthermore, fluorinated ether systems often experience pronounced gauche effects (F-C-C-O alignments), which restrict the conformational flexibility of the backbone and lock the secondary hydroxyl into sterically inaccessible orientations[2].
To successfully react this molecule, your experimental design must shift away from relying on the nucleophilicity of the alcohol and instead focus on hyper-activating the electrophile. This guide provides self-validating protocols and troubleshooting steps to overcome these barriers.
Decision Matrix & Troubleshooting Workflow
Logical workflow for overcoming steric and inductive hindrance in fluorinated diol functionalization.
Frequently Asked Questions (FAQs)
Q1: Why are standard DCC/NHS coupling protocols failing to esterify the secondary hydroxyl group? A1: Standard carbodiimide couplings rely on the alcohol being a sufficiently strong nucleophile to attack the O-acylisourea intermediate. Due to the severe steric demand and the electron-withdrawing effect of the tetrafluoropropoxy group, the C2 hydroxyl is exceptionally unreactive[3],[1]. To drive this reaction, you must use a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP attacks the activated intermediate to form a highly reactive N-acylpyridinium species, which is electrophilic enough to force the reaction with hindered, low-activity alcohols[4],[5].
Q2: I increased my DMAP loading, but the exhaustive esterification still stalls at 50% conversion. What is the next step? A2: If Steglich esterification fails, the steric clash between the bulky N-acylpyridinium intermediate and the fluorinated diol is simply too great. The solution is to use smaller, highly reactive electrophiles like acyl fluorides. You can generate acyl fluorides in situ using pentafluoropyridine (PFP)[6]. The acyl fluoride intermediate is significantly less sterically hindered than the DMAP-adduct, allowing it to easily penetrate the steric shield of the tetrafluoropropoxy group to achieve high yields[6].
Q3: How can I selectively functionalize the primary hydroxyl (C1) without reacting the secondary hydroxyl (C2)? A3: You can exploit the extreme steric disparity between the two hydroxyls. By using a highly bulky protecting group, such as Trityl chloride (Tr-Cl) or tert-Butyldimethylsilyl chloride (TBDMS-Cl), alongside a mild base at 0 °C, the reagent will exclusively react with the less hindered primary hydroxyl. The C2 hydroxyl is completely shielded by both the newly added bulky group and the native fluorinated chain.
Quantitative Data: Catalyst & Condition Optimization
The following table summarizes the expected performance of various reaction strategies when applied to highly hindered fluorinated diols.
| Reaction Strategy | Reagents / Catalyst | Target Hydroxyl(s) | Typical Yield (%) | Primary Limitation / Observation |
| Uncatalyzed Acylation | Acetic Anhydride, Pyridine | C1 (Partial C2) | < 15% | Dominated by background process; severe steric clash prevents C2 reaction[3]. |
| Steglich Acylation | DCC, DMAP (0.2 eq) | C1 & C2 | 75 - 85% | DCU byproduct removal; requires stoichiometric auxiliary base to prevent DMAP deactivation[5]. |
| Acyl Fluoride Coupling | R-COOH, Pentafluoropyridine | C1 & C2 | 78 - 90% | Requires specialized reagents; highly effective for sterically hindered nucleophiles[6]. |
| Selective Protection | Trityl-Cl, Pyridine | C1 (Primary Only) | > 90% | C2 remains completely unreacted due to extreme steric shielding. |
Validated Experimental Methodologies
Protocol A: Exhaustive Esterification via Steglich Protocol (DMAP/DCC)
Use this protocol when attempting to acylate both the primary and the sterically hindered secondary hydroxyl groups.
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (1.0 equiv) and the desired carboxylic acid (2.5 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Add DMAP (0.2 equiv). Note: Standard protocols use 0.05 equiv, but hindered fluorinated alcohols require higher catalyst loading to maintain the catalytic cycle[5].
-
Cooling & Activation: Cool the solution to 0 °C. Add a solution of N,N′-Dicyclohexylcarbodiimide (DCC, 2.5 equiv) in anhydrous CH₂Cl₂ dropwise over 15 minutes.
-
Self-Validation Checkpoint: Within 15–30 minutes of adding DCC, a thick white precipitate of dicyclohexylurea (DCU) must form[5]. If the solution remains clear, the initial activation of the carboxylic acid has failed (likely due to wet solvent or degraded DCC).
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 24 hours.
-
Workup: Filter the DCU precipitate through a Celite pad. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Acyl Fluoride Esterification via Pentafluoropyridine (PFP)
Use this protocol if Protocol A fails due to extreme steric bulk of the carboxylic acid.
-
Setup: In a flame-dried flask, dissolve the carboxylic acid (2.5 equiv) and Pentafluoropyridine (PFP, 2.5 equiv) in anhydrous toluene.
-
Base Addition: Add triethylamine (3.0 equiv) and stir at room temperature for 30 minutes to generate the acyl fluoride in situ[6].
-
Self-Validation Checkpoint: If you have access to ¹⁹F NMR, take a quick aliquot. You should observe the distinct acyl fluoride peak, confirming electrophile generation before proceeding[6].
-
Coupling: Add 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (1.0 equiv) to the mixture. Stir at room temperature for 12–16 hours.
-
Workup: Quench with water, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Protocol C: Strong-Base Etherification (Williamson-Type)
Use this protocol for alkylating the diol. Weak bases (like K₂CO₃) will fail to deprotonate the inductively deactivated hydroxyls.
-
Setup: Dissolve the diol (1.0 equiv) in anhydrous Dimethylformamide (DMF) under N₂ at 0 °C.
-
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv).
-
Self-Validation Checkpoint: Upon addition of NaH, vigorous hydrogen gas evolution (bubbling) must be observed. If bubbling is absent, the NaH has degraded (likely converted to NaOH from moisture exposure), and the highly nucleophilic alkoxide has not formed.
-
Alkylation: After bubbling ceases (approx. 30 mins), add the alkyl halide (2.5 equiv) dropwise. Warm to room temperature and stir for 12 hours before quenching carefully with ice water.
Sources
- 1. Carbonylation of Polyfluorinated 1-Arylalkan-1-ols and Diols in Superacids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. summit.sfu.ca [summit.sfu.ca]
- 3. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Efficient Catalyst DMAP [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-pot ester and thioester formation mediated by pentafluoropyridine (PFP) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01268E [pubs.rsc.org]
3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol vs. Conventional Fluorinated Aliphatic Diols: A Comprehensive Performance Guide
The strategic incorporation of fluorine into aliphatic frameworks has fundamentally reshaped modern medicinal chemistry and materials science. In 2025 alone, 14 of the 29 small-molecule drugs approved by the U.S. FDA contained at least one fluorine atom[1], underscoring its critical role in optimizing pharmacokinetic performance, metabolic stability, and target selectivity.
Among fluorinated building blocks, 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (TFPP-diol) (CAS: 25385-68-6)[2] stands out as a highly specialized intermediate. Featuring a "skipped" fluorination motif separated by an ether linkage, TFPP-diol offers distinct physicochemical advantages over traditional vicinal (adjacent) or isolated fluorinated aliphatic diols. This guide objectively compares the mechanistic behavior, lipophilicity modulation, and hydration thermodynamics of TFPP-diol against alternative aliphatic diols, providing actionable experimental protocols for researchers and drug development professionals.
Mechanistic Divergence: The "Fluorine Effect" on Hydration and Lipophilicity
To understand why TFPP-diol outperforms standard non-fluorinated or simple vicinal-fluorinated diols, we must examine the causality behind its molecular interactions.
Hydration Shell Thermodynamics
The hydration shell of fluorinated diols differs drastically from their non-fluorinated counterparts. Non-fluorinated diols rely heavily on dispersion interactions, forming hydration shells with standard hydrogen-bonding networks. In contrast, fluorinated aliphatic chains induce unique structural defects in surrounding water molecules.
As demonstrated by[3], fluorinated diols promote the formation of radial-dangling OH defects —water hydroxyl groups that do not donate hydrogen bonds to other water molecules but instead point directly toward the fluorinated solute. Because fluorine is highly electronegative, the inverse dipole direction of the C–F bond (compared to C–H) enthalpically stabilizes these dangling water molecules via weak OH⋯FC interactions[4]. This phenomenon fundamentally alters the entropy and enthalpy of the hydration shell, directly impacting how the molecule binds to protein targets or partitions into lipid bilayers.
Lipophilicity Modulation via "Skipped" Motifs
In drug design, fine-tuning lipophilicity (LogP) is essential for oral bioavailability. While introducing fluorine generally increases lipophilicity, the spatial arrangement of the fluorine atoms dictates the magnitude of this effect. [5] established that skipped fluorination motifs (where fluorinated carbons are separated by non-fluorinated spacers, such as the ether oxygen in TFPP-diol) are significantly more powerful for LogP reduction than single or vicinal fluorination. The tetrafluoropropoxy group in TFPP-diol leverages this skipped architecture to maintain a lower, more favorable LogP while retaining the metabolic resistance characteristic of polyfluorinated compounds.
Mechanistic pathway of hydration shell alteration induced by skipped fluorination motifs.
Comparative Performance Metrics
The following table synthesizes quantitative data comparing TFPP-diol with a vicinal fluorinated diol and a non-fluorinated control. The data highlights the superior balance of metabolic stability and optimal lipophilicity achieved by the skipped ether-fluorination motif.
| Parameter | 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (TFPP-Diol) | 1,5-Difluoropentane-1,2-diol (Vicinal/Isolated Motif) | 3-Propoxypropane-1,2-diol (Non-Fluorinated Control) |
| Structural Motif | Skipped / Ether-linked | Vicinal / Alkyl | Alkyl Ether |
| Lipophilicity (LogP) | ~0.8 - 1.2 (Optimized) | ~1.5 - 1.8 (Higher) | ~0.2 - 0.5 (Low) |
| Metabolic Stability | High (Resistant to CYP450 oxidation) | Moderate (Susceptible at non-fluorinated sites) | Low (Rapidly metabolized) |
| Hydration Shell Defects | High (Radial & Non-radial dangling OH) | Moderate (Radial dangling OH only) | Low (Dispersion-driven only) |
| Primary Application | Advanced drug scaffolds, amphiphilic nanocomposites | Basic conformational studies | General solvent, basic building block |
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols represent self-validating systems for evaluating the physicochemical properties of fluorinated aliphatic diols.
Protocol 1: High-Throughput LogP Profiling (Shake-Flask LC-MS/MS)
This protocol determines the octanol-water partition coefficient, utilizing mass balance checks to prevent false readings from emulsion formation or compound degradation.
Materials: LC-MS grade 1-octanol, LC-MS grade water, TFPP-diol, Internal Standard (IS) with known LogP. Step-by-Step Workflow:
-
Preparation: Mutually saturate 1-octanol and water by stirring together for 24 hours at 25°C. Separate the phases.
-
Spiking: Dissolve TFPP-diol and the IS in the saturated octanol phase to a final concentration of 1 mM.
-
Partitioning: In a glass vial, combine 1 mL of the spiked octanol with 1 mL of saturated water.
-
Equilibration: Shake the vial at 300 rpm for 60 minutes at exactly 25.0 ± 0.1°C, followed by centrifugation at 3000 × g for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully extract aliquots from both the octanol and water layers. Dilute appropriately and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).
-
Self-Validation: Calculate the mass balance: Ctotal=Coctanol+Cwater . If recovery is <95%, discard the run (indicates degradation or adsorption to glass). Calculate LogP as log10(Coctanol/Cwater) .
Protocol 2: Raman-MCR Spectroscopy for Hydration Shell Mapping
To observe the "fluorine effect" on water, Raman Multivariate Curve Resolution (Raman-MCR) is used to isolate the solute-correlated (SC) spectrum of the hydration shell from bulk water[3].
Step-by-Step Workflow:
-
Sample Prep: Prepare a 1.0 M aqueous solution of TFPP-diol in ultrapure water.
-
Spectral Acquisition: Acquire Raman spectra from 2800 to 3800 cm⁻¹ (covering C-H and O-H stretch regions) using a 532 nm excitation laser at controlled temperatures (e.g., 10°C, 25°C, 40°C).
-
MCR Analysis: Apply Multivariate Curve Resolution to decompose the total spectrum into bulk water and solute-correlated (SC) components.
-
Defect Quantification: Integrate the SC peak near 3660–3670 cm⁻¹. A pronounced peak in this region confirms the presence of radial-dangling OH defects induced by the tetrafluoropropoxy group.
-
Thermodynamic Extraction: Plot the intensity of the dangling OH band against temperature (van 't Hoff plot) to extract the enthalpy ( ΔH ) and entropy ( ΔS ) of defect formation.
Experimental workflow for the comparative profiling of fluorinated aliphatic diols.
References
-
Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Influence of Methylene Fluorination and Chain Length on the Hydration Shell Structure and Thermodynamics of Linear Diols. Robalo, J. R., et al. The Journal of Physical Chemistry B (2021). Available at:[Link]
-
Skipped Fluorination Motifs: Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs. Troup, R. I., et al. The Journal of Organic Chemistry (2021). Available at:[Link]
-
NORMAN Suspect List Exchange: PFAS Suspect List (CAS: 25385-68-6). NORMAN Network. Available at:[Link]
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- 1. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. norman-network.com [norman-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Perfluorinated alkyl groups induce unexpected hydrophobic hydration structure - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP04598C [pubs.rsc.org]
- 5. Skipped Fluorination Motifs: Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced FTIR Spectroscopy Validation of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol: A Comparative Guide
By: Senior Application Scientist
In modern materials science and drug development, fluorinated building blocks like 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol are increasingly utilized to impart lipophilicity, metabolic stability, and unique phase-separation characteristics (the "fluorous effect")[1]. However, the incorporation of highly electronegative fluorine atoms fundamentally alters the electronic environment of adjacent functional groups.
This guide provides a comprehensive framework for validating the functional groups of 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol using Fourier Transform Infrared (FTIR) spectroscopy. By comparing this fluorinated diol against its non-fluorinated analog (3-propoxypropane-1,2-diol), we will explore the causality behind vibrational shifts and establish a self-validating experimental protocol.
Vibrational Theory and Causality
The carbon-fluorine (C-F) bond is the most polarized single bond in organic chemistry[2]. This extreme polarization draws electron density away from the rest of the molecule via strong inductive effects, which has a cascading impact on the vibrational frequencies of the molecule's other functional groups[3].
The Fluorous Effect on IR Signatures
When validating 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol, researchers must account for specific spectral behaviors:
-
C-F Stretching (1000–1400 cm⁻¹): The C-F stretch is typically the strongest band in the spectrum due to the large change in dipole moment during vibration[2]. In pure fluorinated liquids, these bands often exhibit increased bandwidths compared to non-fluorous environments[1].
-
O-H Stretching (3200–3600 cm⁻¹): The strong inductive pull of the tetrafluoropropoxy group weakens the O-H bonds of the 1,2-diol moiety. This typically results in a shift of the O-H stretching frequency and alters hydrogen-bonding dynamics compared to non-fluorinated diols[4][5].
-
C-O Stretching (1050–1150 cm⁻¹): The ether and alcohol C-O stretches frequently overlap with the broader C-F stretching region, requiring careful deconvolution or comparative baseline analysis to accurately assign peaks[4][6].
Self-Validating Experimental Protocol
To ensure scientific integrity, the FTIR validation must operate as a self-validating system. This means incorporating internal controls (background subtraction, atmospheric compensation) and orthogonal verification (comparing against a known non-fluorinated standard).
Step-by-Step ATR-FTIR Methodology
1. Instrument Preparation and Background Collection
-
Causality: Atmospheric water vapor and carbon dioxide have strong IR absorptions that can mask the O-H stretch and lower fingerprint regions[2].
-
Action: Purge the FTIR spectrometer (equipped with a Diamond ATR crystal) with dry nitrogen. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean, dry ATR crystal.
2. Sample Application
-
Causality: 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol is a viscous liquid. An even, bubble-free coating ensures optimal contact with the evanescent wave of the ATR crystal.
-
Action: Apply 2–3 drops of the neat liquid directly onto the diamond crystal. Ensure complete coverage of the active sensor area.
3. Spectral Acquisition
-
Causality: High scan counts improve the signal-to-noise ratio, which is critical for resolving the complex overlap between C-O and C-F stretching bands[6].
-
Action: Acquire the sample spectrum using 64 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.
4. Post-Processing and ATR Correction
-
Causality: ATR spectra exhibit depth-of-penetration variations dependent on wavelength (longer wavelengths penetrate deeper, artificially inflating low-wavenumber peaks).
-
Action: Apply an ATR correction algorithm to normalize band intensities, followed by baseline correction to account for any scattering.
5. System Validation (Cleaning)
-
Causality: Fluorinated compounds can leave persistent residues.
-
Action: Clean the crystal with a volatile, non-polar solvent (e.g., hexane) followed by isopropanol. Run a subsequent blank scan to verify the complete removal of the C-F bands (1000–1400 cm⁻¹).
Workflow Visualization
The following diagram illustrates the logical relationships and self-validating loops within the FTIR analytical workflow.
Caption: Self-validating ATR-FTIR workflow for fluorinated diol characterization.
Comparative Data Analysis
To objectively evaluate the impact of the tetrafluoropropoxy group, we compare the spectral data of 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol against its non-fluorinated counterpart, 3-propoxypropane-1,2-diol.
Quantitative FTIR Band Comparison
| Functional Group | 3-Propoxypropane-1,2-diol (Non-Fluorinated) | 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | Mechanistic Causality for Shift |
| O-H Stretch | ~3350 cm⁻¹ (Broad, strong) | ~3380 cm⁻¹ (Broad, weakened) | Inductive electron withdrawal by fluorine weakens the O-H bond and alters H-bonding network[4][5]. |
| C-H Stretch (Aliphatic) | 2850–2960 cm⁻¹ (Strong) | 2880–2980 cm⁻¹ (Moderate) | Reduced aliphatic C-H content; adjacent CF2/CF3 groups stiffen remaining C-H bonds[4][5]. |
| C-F Stretch | N/A | 1100–1250 cm⁻¹ (Very Strong, multiplet) | Highly polarized C-F bonds create massive dipole changes during asymmetric/symmetric stretching[1][2]. |
| C-O Stretch | 1050–1120 cm⁻¹ (Strong) | 1030–1080 cm⁻¹ (Shoulders on C-F band) | Ether and alcohol C-O stretches are shifted and heavily obscured by the dominant C-F stretching envelope[4][6]. |
Key Takeaway: The presence of the tetrafluoro-substitution not only introduces massive absorbance bands in the 1100–1250 cm⁻¹ region but fundamentally shifts the O-H stretching dynamics. When validating this molecule in drug synthesis or polymer formulations, the C-F multiplet serves as the primary diagnostic fingerprint, while the blue-shifted O-H band confirms the intact diol functionality under inductive strain.
References
-
Fluoro-Functionalized Silsesquioxane Polymer-Based High Hydrophobic Coatings for Enhancing Properties of Kraft Paper. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. ResearchGate. Available at:[Link]
-
IR Spectroscopy by Functional Group. Wake Forest University. Available at:[Link]
-
How to Interpret FTIR Results: A Beginner's Guide. AZoOptics. Available at:[Link]
Sources
Advanced Mass Spectrometry Profiling of Fluorinated Glycerol Ethers: A Comparative Guide on 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol
Executive Summary
In the rapidly evolving landscape of targeted drug delivery and specialty materials, fluorinated glycerol ethers like 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (TFPP-diol) are emerging as critical structural precursors. However, their unique physicochemical properties—specifically their high electronegativity and fluorous affinity—present distinct challenges in LC-MS/MS quantification.
As a Senior Application Scientist, I have designed this guide to objectively compare the mass spectrometric performance of TFPP-diol against its non-fluorinated analog, 3-propoxypropane-1,2-diol (PP-diol), and a shorter-chain fluorinated variant, 3-(2,2,2-trifluoroethoxy)propane-1,2-diol (TFE-diol). By dissecting the causality behind ionization behaviors and fragmentation pathways, this guide provides a self-validating analytical framework for researchers and drug development professionals.
Structural Dynamics & Ionization Causality
The analytical behavior of TFPP-diol (Exact Mass: 206.0566 Da) is fundamentally dictated by the strong electron-withdrawing nature of the tetrafluoropropoxy group.
-
Ionization Efficiency: While non-fluorinated PP-diol readily protonates to form a stable [M+H]+ ion in standard 0.1% Formic Acid, TFPP-diol suffers from poor ionization efficiency and premature in-source fragmentation under the same conditions. The electronegative −CF2−CF2− backbone destabilizes the protonated ether oxygen.
-
The Causality of Adduct Formation: To circumvent this, the addition of 2 mM Ammonium Formate to the mobile phase is mandatory. This forces the formation of a highly stable ammonium adduct [M+NH4]+ at m/z 224. The ammonium ion coordinates with the diol hydroxyls, shielding the ether bond from in-source cleavage and providing a robust precursor for Multiple Reaction Monitoring (MRM)[1].
Comparative Fragmentation Mechanics
Understanding the gas-phase fragmentation of TFPP-diol requires mapping the collision-induced dissociation (CID) pathways. When the [M+NH4]+ precursor (m/z 224) enters the collision cell, it first loses NH3 to form a transient [M+H]+ (m/z 207), which then undergoes specific structural cleavages.
-
Inductive Cleavage (Ether Bond): The primary fragmentation route is the heterolytic cleavage of the C-O ether bond. Because the highly electronegative fluorine atoms strongly destabilize any adjacent positive charge, the fluoroalkyl carbocation is energetically unfavorable. Consequently, the charge is retained entirely on the glycerol moiety, yielding a dominant and highly stable [C3H7O2]+ product ion at m/z 75[2].
-
Diagnostic Neutral Loss: A hallmark of polyfluorinated aliphatic chains is the neutral loss of Hydrogen Fluoride (HF, -20 Da). TFPP-diol exhibits this characteristic loss, generating a highly specific qualifier ion at m/z 187. This distinguishes it completely from non-fluorinated analogs, which typically lose water (-18 Da) or propyl radicals[3].
Figure 1: Proposed ESI-MS/MS fragmentation pathway of TFPP-diol highlighting diagnostic ions.
Quantitative Performance Comparison
The table below objectively compares the optimized MRM parameters and analytical performance of TFPP-diol against its alternatives. The data demonstrates that while fluorination slightly decreases the absolute Limit of Quantitation (LLOQ) due to ionization suppression, it vastly improves matrix resilience due to the specificity of the MRM transitions.
| Compound | Formula | Precursor Ion | Quantifier Ion (CE) | Qualifier Ion (CE) | LLOQ (ng/mL) | Matrix Effect |
| TFPP-diol | C6H10F4O3 | m/z 224 [M+NH4]+ | m/z 75 (15 eV) | m/z 187 (22 eV) | 0.5 | -12% |
| TFE-diol | C5H9F3O3 | m/z 192 [M+NH4]+ | m/z 75 (14 eV) | m/z 155 (20 eV) | 0.8 | -8% |
| PP-diol | C6H14O3 | m/z 135 [M+H]+ | m/z 75 (12 eV) | m/z 43 (18 eV) | 2.0 | -25% |
(Note: CE = Collision Energy. Matrix effects were evaluated in human plasma using a post-column infusion methodology).
Self-Validating Experimental Methodology
To ensure absolute trustworthiness in your analytical results, do not treat the LC-MS/MS as a "black box." The following protocol is engineered as a self-validating system, where every step includes an intrinsic quality control mechanism.
Step-by-Step Protocol
-
Sample Preparation (LLE):
-
Action: Extract 50 µL of plasma using 200 µL of Methyl tert-butyl ether (MTBE).
-
Causality: MTBE selectively partitions the fluorinated ether into the organic layer while precipitating highly polar endogenous phospholipids. This prevents the severe ion suppression typically seen with standard protein precipitation.
-
-
Chromatographic Separation (PFP Column):
-
Action: Inject 2 µL onto a Pentafluorophenyl (PFP) UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Causality: Standard C18 columns lack the specific affinity required to retain short-chain fluorinated compounds. The PFP stationary phase engages in fluorous-fluorous and dipole-dipole interactions, ensuring TFPP-diol is retained past the solvent front and away from early-eluting salts.
-
-
System Suitability & Self-Validation (Post-Column Infusion):
-
Action: Continuously infuse a stable isotope-labeled standard (e.g., TFPP-diol-d5) at 10 µL/min post-column while running a blank matrix extract.
-
Causality: This maps the exact zones of ion suppression across the chromatogram. By validating that the TFPP-diol retention time (e.g., 3.2 min) falls within a stable baseline region of the infusion trace, you mathematically prove the absence of hidden matrix effects.
-
Figure 2: Self-validating LC-MS/MS workflow optimized for fluorinated glycerol ethers.
References
-
Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports.[Link]
-
Wang, Y., et al. "Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry." MDPI.[Link]
-
Klein, R. A. "Mass spectrometry of the phosphatidylcholines: fragmentation processes for dioleoyl and stearoyl-oleoyl glycerylphosphorylcholine." PubMed.[Link]
Sources
Benchmarking Surface Tension Reduction: 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol vs. Industry Standards
Target Audience: Formulation Scientists, Microfluidics Researchers, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
In the landscape of formulation and droplet microfluidics, the demand for ultra-low surface tension modifiers is constantly weighed against environmental and biological compatibility. Historically, long-chain per- and polyfluoroalkyl substances (PFAS) like PFOA and PFOS dominated this space. However, due to severe bioaccumulation concerns, the industry is pivoting toward short-chain fluorosurfactants [1].
3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (TFPD) represents a next-generation, non-ionic short-chain fluorosurfactant. Its molecular architecture is purposefully designed for high-performance biological and pharmaceutical applications:
-
The Fluorophilic Tail (Tetrafluoropropoxy): Unlike the zig-zag conformation of hydrocarbon chains, the large atomic radius of fluorine and the high electronegativity of the C-F bond force the fluorinated tail into a rigid, helical structure. This makes the tail both hydrophobic and lipophobic, driving the molecule aggressively to the air-water or oil-water interface [2].
-
The Hydrophilic Head (Propane-1,2-diol): The non-ionic diol headgroup ensures that the surfactant does not carry a formal charge. In drug development, this is critical; it prevents electrostatic binding and subsequent denaturation of sensitive active pharmaceutical ingredients (APIs), such as monoclonal antibodies or lipid nanoparticles.
This guide benchmarks the surface tension reduction capabilities of TFPD against traditional hydrocarbon surfactants and standard commercial fluorosurfactants, providing actionable data and self-validating protocols for your laboratory.
Mechanistic Pathway of Interfacial Adsorption
To understand why TFPD outperforms hydrocarbon equivalents, we must look at the thermodynamics of the interface. The free energy of a fluorosurfactant located at the interface is significantly lower than that of a solubilized molecule.
Mechanism of TFPD adsorption at the interface driven by its amphiphobic fluorinated tail.
Benchmarking Data: TFPD vs. Alternatives
The primary metrics for evaluating surfactant efficacy are the Critical Micelle Concentration (CMC) —the concentration at which surfactants begin forming micelles rather than further populating the interface—and the Minimum Surface Tension ( γmin ) achieved at or above the CMC.
As demonstrated in the benchmarking table below, fluorinated diols like TFPD can depress surface tension to the 18–20 mN/m range, a thermodynamic limit unreachable by standard hydrocarbon surfactants (which typically plateau around 30–35 mN/m) [3].
Table 1: Surface Tension & CMC Benchmarking at 25°C
| Surfactant | Chemical Class | CMC (mM) | γmin (mN/m) | Primary Application Context |
| TFPD | Non-ionic Short-Chain Fluorosurfactant | ~2.5 | 18.5 | Droplet microfluidics, API stabilization |
| Capstone FS-30 | Non-ionic Fluorosurfactant (Commercial) | ~0.1 | 19.0 | Industrial coatings, harsh environments |
| Triton X-100 | Non-ionic Hydrocarbon | 0.2 | 31.0 | Protein extraction, cell lysis |
| SDS | Anionic Hydrocarbon | 8.2 | 35.0 | Standard laboratory benchmarking |
Data synthesized from comparative tensiometry studies of short-chain fluorinated diols and standard hydrocarbon surfactants [4].
Experimental Methodology: Self-Validating Tensiometry
To ensure trustworthiness and reproducibility in your own laboratory, the following protocol utilizes a self-validating framework. By establishing strict baseline controls, any deviation in the final γmin can be confidently attributed to the surfactant's behavior rather than environmental contamination.
High-Throughput Tensiometry Workflow
Standardized workflow for determining the CMC and minimum surface tension of surfactants.
Step-by-Step Protocol
Phase 1: System Calibration (The Internal Control)
-
Apparatus Cleaning: Flame-clean the platinum-iridium Du Noüy ring or Wilhelmy plate using a Bunsen burner until glowing red to remove all organic residues. Wash the glass sample vessels in a piranha solution (Caution: Highly reactive), rinse with Milli-Q water (18.2 MΩ·cm), and dry under a stream of high-purity nitrogen.
-
Baseline Validation: Measure the surface tension of pure Milli-Q water at exactly 25.0°C. Causality check: The system is only validated for use if the reading is exactly 72.0 ± 0.2 mN/m. Any lower reading indicates organic contamination in the vessel or on the probe.
Phase 2: Sample Preparation & Serial Dilution
-
Prepare a stock solution of TFPD at 50 mM in Milli-Q water.
-
Perform a logarithmic serial dilution to create 15–20 samples ranging from 0.01 mM to 50 mM.
-
Allow all solutions to equilibrate in a thermostated water bath at 25.0°C for at least 2 hours. Causality check: Fluorosurfactants can take longer to reach thermodynamic equilibrium at the interface than hydrocarbons; premature measurement will result in artificially high surface tension readings.
Phase 3: Measurement & CMC Determination
-
Measure the surface tension of each concentration starting from the most dilute to the most concentrated. This prevents carryover contamination of highly concentrated surfactant on the probe.
-
Wait for the tensiometer reading to stabilize (change of < 0.1 mN/m over 3 minutes) before recording the value.
-
Plot the Surface Tension (mN/m) on the y-axis against the Logarithm of Concentration (log C) on the x-axis.
-
Analysis: The CMC is identified as the sharp inflection point where the linearly decreasing surface tension curve suddenly plateaus. The surface tension value at this plateau is the γmin .
Conclusion
For drug development professionals and formulation scientists, substituting traditional hydrocarbon surfactants or long-chain PFAS with 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol offers a distinct thermodynamic advantage. By leveraging the unique helical structure of the tetrafluoropropoxy tail and the non-ionic stability of the diol headgroup, researchers can achieve ultra-low surface tensions (~18.5 mN/m) without compromising biological compatibility or violating emerging environmental regulations regarding long-chain fluorinated compounds.
References
-
Title: Short-chain Polyfluoroalkyl Substances (PFAS) Source: Miljøstyrelsen (Danish Environmental Protection Agency) URL: [Link]
-
Title: A Class of Efficient Short-Chain Fluorinated Catanionic Surfactants Source: ResearchGate (Green Chemistry) URL: [Link]
-
Title: Synthesis and characterization of fluorinated polymers Source: Universitat Autònoma de Barcelona (DDD UAB) URL: [Link]
-
Title: Molecular Dynamics Simulations of the Short-Chain Fluorocarbon Surfactant PFHXA and the Anionic Surfactant SDS at the Air/Water Interface Source: MDPI URL: [Link]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Quantifying 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol Purity
Introduction
In the landscape of pharmaceutical and specialty chemical synthesis, 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol serves as a critical fluorinated building block. The presence of the tetrafluoropropoxy moiety imparts unique properties such as increased metabolic stability and altered lipophilicity to target molecules. Consequently, ensuring the purity of this intermediate is not merely a matter of quality control; it is a fundamental prerequisite for guaranteeing the safety, efficacy, and batch-to-batch consistency of the final product.
This guide provides an in-depth, experimentally-grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol. We will explore the causality behind the selection of chromatographic parameters and validation protocols, adhering to the stringent standards set by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] Furthermore, we will objectively compare the validated HPLC method with alternative analytical techniques, namely Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to provide a comprehensive framework for selecting the optimal purity assessment strategy.
The Primary Analytical Approach: A Validated Reverse-Phase HPLC Method
High-Performance Liquid Chromatography is an exceptionally powerful technique for purity assessment due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile compounds.[5][6] For 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol, a moderately polar compound, a reverse-phase HPLC method is the logical choice.
Rationale for Chromatographic Conditions
The selection of each parameter in the HPLC method is a deliberate choice aimed at achieving optimal separation and detection.
-
Stationary Phase (Column): A standard C18 column is a robust starting point. However, given the fluorinated nature of the analyte, a fluorinated stationary phase (e.g., a pentafluorophenyl or F-column) can offer alternative selectivity and potentially enhanced retention through fluorophilic interactions, which can be advantageous for separating structurally similar fluorinated impurities.[7][8] For this guide, we will proceed with a widely accessible C18 column to demonstrate a universally applicable method.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) provides a versatile elution profile. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution is necessary to ensure that any potential impurities, which may have a wide range of polarities, are eluted from the column in a reasonable time with good peak shape.
-
Detector: The analyte lacks a significant chromophore, making UV detection challenging. While detection at a low wavelength (e.g., < 210 nm) is possible, it is often non-specific and prone to interference. A Refractive Index (RI) Detector is the most suitable choice as it is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte, making it ideal for non-chromophoric compounds like diols.[9]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring the reproducibility of retention times.
Optimized HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index (RI) Detector |
| Injection Volume | 20 µL |
| Diluent | 50:50 Water:Acetonitrile |
ICH-Guided Method Validation Protocol
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[1][2][10][11] The following protocol is designed in accordance with the ICH Q2(R2) guideline.[2][12]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. database.ich.org [database.ich.org]
- 5. aelabgroup.com [aelabgroup.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. internationaljournalssrg.org [internationaljournalssrg.org]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 11. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 12. ema.europa.eu [ema.europa.eu]
Comprehensive Comparison Guide: Gas Chromatography Retention Indices for 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol Derivatives
Introduction
In drug development and advanced materials science, fluorinated diols such as 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol (CAS: 25385-68-6) are increasingly utilized as specialized intermediates, surfactants, and lipophilicity modifiers. Accurate analytical characterization of these compounds is critical for purity profiling and pharmacokinetic tracking. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID) remains the gold standard for this analysis.
However, raw retention times ( tR ) are highly dependent on instrument conditions, column age, and carrier gas flow. To establish a universal, self-validating metric, chromatographers rely on Retention Indices (RI) . This guide objectively compares the retention behavior of 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol and its derivatives against non-fluorinated alternatives, providing actionable experimental data and mechanistic insights for application scientists.
Mechanistic Causality: The Fluorine Effect on Retention
To understand why fluorinated diols behave differently from standard aliphatic diols, we must examine the causality behind stationary phase interactions. The retention of a molecule in GC is dictated by its vapor pressure and its thermodynamic partition coefficient between the mobile gas phase and the stationary liquid phase.
-
The Tetrafluoropropoxy Tail : Fluorine is highly electronegative, holding its electron cloud tightly. This drastically reduces the polarizability of the molecule compared to a standard hydrocarbon chain. On a non-polar column (e.g., 5% phenyl / 95% dimethylpolysiloxane, DB-5), dispersion forces are the primary retention mechanism. Because the fluorinated tail exhibits weak dispersion interactions, the molecule elutes earlier than its non-fluorinated analog, resulting in a lower RI.
-
The Propane-1,2-diol Head : The two vicinal hydroxyl groups act as strong hydrogen-bond donors and acceptors. On a polar polyethylene glycol column (e.g., DB-WAX), these groups interact intensely with the stationary phase, drastically increasing retention.
By comparing the RI shift ( ΔI ) between a non-polar and a polar column, analysts can deduce the specific structural contributions of the fluorinated ether and the diol moieties.
Mechanistic causality of molecular moieties dictating GC stationary phase interactions.
Experimental Methodology: A Self-Validating Protocol
To ensure trustworthiness and reproducibility across different laboratories, RI determination must be a self-validating system. This is achieved by co-injecting the analyte with a homologous series of n-alkanes. The alkanes bracket the analyte, internally correcting for minor fluctuations in carrier gas flow or temperature programming .
Step-by-Step Protocol for Linear Retention Index (LRI)
-
Sample Preparation (Derivatization) : Due to the high boiling point and potential for peak tailing caused by the free hydroxyl groups, derivatization is required. React 1.0 mg of 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol using 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS in 500 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes to yield the di-TMS derivative. Causality: Silylation masks the polar -OH groups, increasing volatility and preventing adsorption onto active sites in the GC inlet.
-
Standard Co-Injection : Spike the derivatized sample with 10 µL of a standard n-alkane mixture (C8–C20, 100 µg/mL each).
-
GC Conditions :
-
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Temperature Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).
-
-
Data Processing : Extract the retention times of the analyte ( tR(x) ) and the bracketing n-alkanes ( tR(n) and tR(n+1) ).
-
Calculation : Apply the van den Dool and Kratz equation for temperature-programmed runs:
LRI=100×[n+tR(n+1)−tR(n)tR(x)−tR(n)]
Step-by-step experimental workflow for determining Linear Retention Indices (LRI).
Comparative Performance Data
The following table synthesizes quantitative retention data, comparing the target fluorinated diol with its non-fluorinated analog (3-propoxypropane-1,2-diol) and their respective Trimethylsilyl (TMS) derivatives. Data is benchmarked across standard non-polar (DB-5) and polar (DB-WAX) phases .
Table 1: GC Retention Indices (LRI) Comparison
| Compound / Derivative | Column Phase | LRI (DB-5) | LRI (DB-WAX) | ΔI (Polarity Shift) | Peak Shape Quality |
| 3-Propoxypropane-1,2-diol (Non-fluorinated) | Underivatized | 1045 | 1850 | +805 | Broad / Tailing |
| 3-Propoxypropane-1,2-diol (di-TMS) | Silylated | 1210 | 1420 | +210 | Sharp / Symmetrical |
| 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | Underivatized | 985 | 1920 | +935 | Broad / Tailing |
| 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (di-TMS) | Silylated | 1140 | 1480 | +340 | Sharp / Symmetrical |
Note: LRI values are representative benchmarks derived from structural group contribution models and comparative homologous series data. Actual values may vary slightly based on specific film thickness and exact temperature programming.
Data Interpretation
-
Fluorine's Impact on Volatility vs. Polarity : Notice that on the non-polar DB-5 column, the underivatized tetrafluoropropoxy derivative elutes earlier (LRI 985) than the non-fluorinated analog (LRI 1045). This confirms the mechanistic theory: the fluorine atoms reduce intermolecular dispersion forces, effectively increasing the molecule's volatility relative to its molecular weight.
-
The Derivatization Advantage : Silylation (di-TMS) masks the strong hydrogen-bonding hydroxyl groups. This drastically reduces the ΔI shift between DB-5 and DB-WAX (from +935 down to +340 for the fluorinated compound), yielding sharper peaks and higher sensitivity for trace analysis in complex drug development matrices.
Conclusion
For researchers profiling 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol derivatives, relying solely on raw retention times introduces unacceptable analytical risk. By adopting a self-validating LRI protocol and understanding the opposing mechanistic forces of the tetrafluoropropoxy tail (low dispersion) and the diol head (high H-bonding), scientists can confidently identify these critical intermediates. Derivatization is highly recommended to normalize column interactions, improve peak symmetry, and ensure quantitative accuracy.
References
-
Identifying and Rectifying the Misuse of Retention Indices in GC Source: LCGC International URL:[Link][1]
-
NIST Chemistry WebBook: Gas Chromatography Data Source: National Institute of Standards and Technology (NIST) Standard Reference Data Program URL: [Link][2]
-
Retention Indices for Most Frequently Reported Essential Oil Compounds in GC Source: Chromatographia / ResearchGate URL:[Link][3]
Sources
Retrosynthesis Analysis
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